(Tetrahydrofuran-3-yl)methanol
Description
Properties
IUPAC Name |
oxolan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935903 | |
| Record name | (Oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-61-1 | |
| Record name | (+-)-Tetrahydro-3-furanmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3-furanmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Tetrahydrofuran-3-yl)methanol CAS number and properties
An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanol
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's properties, safety and handling protocols, and relevant experimental procedures.
Core Properties and Identification
This compound, also known by its synonyms Tetrahydro-3-furanylmethanol and (Oxolan-3-yl)methanol, is a colorless to light yellow clear liquid. Its unique structural characteristics make it a valuable building block in various synthetic applications.
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol [1] |
| Appearance | Colorless to Light yellow clear liquid |
| Purity | >98.0% (by GC) |
| Boiling Point | 76-77 °C at 4 mmHg[1] |
| Density | 1.061 g/cm³[1] |
| Flash Point | 98 °C[1] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, and adherence to precautionary measures is mandatory.
GHS Hazard Information
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Signal Word: Warning[1]
Precautionary Statements
A summary of the key precautionary statements for handling this compound is provided below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
It is important to note that, like its parent compound tetrahydrofuran, this chemical may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[3][4][5] Containers should be dated upon opening and tested for peroxides before use, particularly before distillation.[3]
Experimental Protocols
This section details relevant experimental procedures for the synthesis and analysis of this compound and its related compounds.
Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol
A patented method describes the synthesis of the S-(+) enantiomer of this compound. This process involves chiral resolution and configuration inversion.[6]
Methodology:
-
Preparation of D-(+)-10-camphorsulfonyl chloride: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent. The molar ratio of the acid to thionyl chloride is between 1:1 and 1:2. The mixture is stirred under reflux for 2-6 hours to yield D-(+)-10-camphorsulfonyl chloride.[6]
-
Diastereomeric Ester Formation: The resulting D-(+)-10-camphorsulfonyl chloride is reacted with racemic (±)-(Tetrahydrofuran-3-yl)methanol to form tetrahydrofuran-3-methyl camphor sulfonate.[6]
-
Crystallization and Inversion: The diastereomeric ester mixture is allowed to stand and crystallize. During this process, a configuration inversion occurs, leading to the crystallization of a single configuration of tetrahydrofuran-3-methyl camphor sulfonate.[6]
-
Dissociation: The isolated single-configuration crystal is then treated with a dissociation agent to release the final product, S-(+)-(Tetrahydrofuran-3-yl)methanol.[6]
This method is notable for achieving a high yield by avoiding the typical 50% theoretical limit of classical chiral resolution.[6]
Analytical Method: Gas Chromatography
The analysis of solutions containing tetrahydrofuran derivatives can be effectively performed using gas chromatography (GC) with a flame ionization detector (FID).[7][8]
Methodology:
-
Sample Preparation: Prepare a standard of known concentration. Samples to be analyzed should be diluted with a suitable solvent (e.g., toluene) to a known volume.[7]
-
GC System: A gas chromatograph equipped with an FID is used. A suitable column, such as a stainless steel tube packed with 80/100 mesh Chromosorb 102, can be employed.[7]
-
Operating Conditions:
-
Injector Temperature: 150 °C
-
Column Oven Temperature: 210 °C
-
Detector Temperature: 220 °C
-
Carrier Gas (Helium) Flow: 0.5 µm³/s
-
Hydrogen Flow: 0.83 µm³/s
-
Air Flow: 5.0 µm³/s[7]
-
-
Analysis: Inject the prepared standard and sample solutions into the GC. The concentration of this compound in the samples can be determined by comparing the peak areas with that of the standard.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a tetrahydrofuran ring, allows for a wide range of chemical transformations. It is a building block for more complex molecules, which may have applications in pharmaceuticals and materials science. While no specific signaling pathways involving this molecule have been detailed in the reviewed literature, its structural motif is present in numerous biologically active compounds, making it a molecule of interest for synthetic and medicinal chemists.
References
- 1. This compound [oakwoodchemical.com]
- 2. buy Tetrahydro-3-furanmethanol cas 15833-61-1 suppliers [tocopharm.com]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
(Tetrahydrofuran-3-yl)methanol chemical structure and IUPAC name
An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanol
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and synthesis protocols. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Nomenclature
This compound is a heterocyclic alcohol. Its structure consists of a saturated five-membered ether ring, tetrahydrofuran, substituted at the 3-position with a hydroxymethyl group.
Chemical Structure:
-
IUPAC Name: this compound
-
Synonyms: Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, (Oxolan-3-yl)methanol[1]
-
CAS Number: 15833-61-1[2]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical characterization.
| Property | Value | Unit | Source |
| Molecular Formula | C₅H₁₀O₂ | [2] | |
| Molecular Weight | 102.13 | g/mol | |
| Boiling Point | 448.21 | K | Joback Method |
| Boiling Point | 349.70 (at 0.50 kPa) | K | NIST Webbook |
| Melting Point | 244.40 | K | Joback Method |
| Critical Temperature | 637.66 | K | Joback Method |
| Critical Pressure | 4856.20 | kPa | Joback Method |
| Critical Volume | 0.296 | m³/kmol | Joback Method |
| Heat of Formation (Ideal Gas) | -370.28 | kJ/mol | Joback Method |
| Gibbs Free Energy of Formation | -195.17 | kJ/mol | Joback Method |
| Heat of Fusion | 14.71 | kJ/mol | Joback Method |
| Heat of Vaporization | 48.17 | kJ/mol | Joback Method |
| McGowan Volume | 82.190 | ml/mol | McGowan Method |
| LogP (Octanol-Water Partition) | 0.015 | Crippen Method | |
| Water Solubility (log10ws) | 0.08 | Crippen Method |
Experimental Protocols: Synthesis of this compound
Two prominent methods for the synthesis of this compound are detailed below. The first is a direct two-step reduction, and the second is a method for obtaining a specific enantiomer.
Synthesis via Reduction of 3-Furfural or 3-Furancarboxylic Acid
This method involves a two-step reduction process. First, the aldehyde or carboxylic acid group of the furan precursor is reduced to an alcohol. Subsequently, the furan ring is hydrogenated to the tetrahydrofuran ring.[3]
Step 1: Reduction of the Functional Group
-
Materials: 3-Furfural or 3-Furancarboxylic Acid, Sodium Borohydride (reductive agent), a catalyst (e.g., Zirconium tetrachloride, Zinc chloride, or Iodine), and a solvent (e.g., Tetrahydrofuran (THF), ethanol, or methanol).
-
Procedure:
-
The chosen starting material (3-furfural or 3-furancarboxylic acid) is dissolved in the selected solvent.
-
The catalyst is added to the solution.
-
Sodium borohydride is gradually added as the reducing agent.
-
The reaction mixture is stirred for 3-6 hours under mild conditions until the aldehyde or carboxyl group is fully converted to a hydroxymethyl group, yielding 3-furanmethanol.
-
Step 2: Hydrogenation of the Furan Ring
-
Materials: 3-Furanmethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
-
Procedure:
-
The 3-furanmethanol obtained from the first step is placed in a high-pressure autoclave.
-
The Pd/C catalyst is added.
-
The autoclave is sealed and purged with nitrogen before introducing hydrogen gas to a pressure of 3 MPa.
-
The reaction is heated to 140°C and stirred for 4 hours.
-
After cooling and venting the hydrogen, the catalyst is filtered off.
-
The resulting solution is purified by distillation to yield this compound.[3]
-
Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol via Chiral Resolution
This protocol describes the synthesis of the enantiomerically pure S-(+) form from a racemic mixture of (±)-(Tetrahydrofuran-3-yl)methanol.[4]
-
Materials: (±)-(Tetrahydrofuran-3-yl)methanol, D-(+)-10-camphorsulfonic acid, Thionyl chloride, Triethylamine, and an organic solvent.
-
Procedure:
-
Preparation of the Chiral Resolving Agent: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux for 2-6 hours to produce D-(+)-10-camphorsulfonyl chloride.
-
Diastereomeric Ester Formation: The racemic (±)-(Tetrahydrofuran-3-yl)methanol is reacted with the prepared D-(+)-10-camphorsulfonyl chloride and triethylamine in an organic solvent. The mixture is stirred at 25°C for 2-24 hours to form the diastereomeric tetrahydrofuran-3-methyl camphorsulfonate esters.
-
Crystallization: The resulting ester mixture is purified, and upon standing for 24-120 hours, one of the diastereomers selectively crystallizes.
-
Dissociation: The isolated crystalline diastereomer is treated with a dissociation agent to cleave the ester bond, yielding the enantiomerically pure S-(+)-(Tetrahydrofuran-3-yl)methanol.[4]
-
Visualization of Synthesis Pathway
The following diagram illustrates the synthetic workflow for producing this compound from 3-Furfural, as described in protocol 3.1.
Caption: Synthesis of this compound from 3-Furfural.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of various pharmaceutical compounds.
-
Antiviral Agents: This compound is a crucial precursor in the synthesis of several antiviral drugs. For instance, it is used in the production of Penciclovir, a medication for treating herpes virus infections.[5]
-
Scaffold in Bioactive Molecules: The tetrahydrofuran ring is a common structural motif found in a wide range of biologically active natural products.[6] These molecules exhibit diverse therapeutic properties, including anticancer, antimicrobial, and antifungal activities.[7] The presence of the tetrahydrofuran moiety in compounds like the annonaceous acetogenins is associated with potent anticancer effects.[7]
-
HIV Protease Inhibitors: The tetrahydrofuran ring has been identified as a potent ligand in the design of HIV protease inhibitors. For example, the 3-(S)-tetrahydrofuranyl urethane moiety is a key component in the structure of Amprenavir, an anti-HIV drug.[8]
The utility of this compound in providing access to these complex and therapeutically important molecules underscores its importance in the field of drug development.
References
- 1. This compound | 15833-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound [oakwoodchemical.com]
- 3. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 4. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(Tetrahydrofuran-3-yl)methanol molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the chemical properties, synthesis, and analysis of (Tetrahydrofuran-3-yl)methanol, a key intermediate in various chemical syntheses.
Core Molecular Data
This compound is a heterocyclic organic compound valued for its role as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C5H10O2 | [1][2][3] |
| Molecular Weight | 102.13 g/mol | [1][2][3] |
| CAS Number | 15833-61-1 | [1][2] |
| MDL Number | MFCD00075198 | [1][2] |
Synthesis Protocol: Enantioselective Synthesis of S-(+)-Tetrahydrofuran-3-methanol
A method for the synthesis of the S-(+) enantiomer of this compound involves a resolution process using a chiral resolving agent, D-(+)-10-camphorsulfonic acid.[1] The general workflow is outlined below.
Experimental Workflow for Synthesis
Caption: Synthesis workflow for S-(+)-Tetrahydrofuran-3-methanol.
Methodology:
-
Preparation of D-(+)-10-camphorsulfonyl chloride: D-(+)-10-camphorsulfonic acid is reacted with thionyl chloride in an organic solvent under reflux conditions for 2 to 6 hours.[1] The molar ratio of the camphorsulfonic acid to thionyl chloride is typically between 1:1 and 1:2.
-
Esterification: The resulting D-(+)-10-camphorsulfonyl chloride is then reacted with racemic (+/-)-(Tetrahydrofuran-3-yl)methanol to form the diastereomeric ester, tetrahydrofuran-3-methyl camphor sulfonate.[1]
-
Crystallization and Resolution: The diastereomeric mixture is allowed to stand, leading to the crystallization of a single configuration of the tetrahydrofuran-3-methyl camphor sulfonate due to configuration inversion during the process.[1]
-
Dissociation: The isolated crystal of the single diastereomer is then treated with a dissociation agent to yield the target enantiomer, S-(+)-Tetrahydrofuran-3-methanol.[1] The product can be purified via column chromatography.
Analytical Protocol: Quantification by Gas Chromatography
The quantification of tetrahydrofuran and its derivatives in solution can be achieved using gas chromatography (GC) coupled with a flame ionization detector (FID). A common method involves headspace solid-phase microextraction (SPME) for sample introduction.
Logical Flow for GC Analysis
Caption: Workflow for GC-FID analysis of Tetrahydrofuran.
Methodology:
-
Sample Preparation: Samples containing this compound are prepared, often by dilution in a suitable solvent. For analysis of residues, a standard addition method or an external standard calibration curve can be utilized.[3]
-
Headspace SPME: An automated headspace solid-phase microextraction is employed for sample extraction. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used.[3] Optimized extraction conditions are determined using standards.
-
Gas Chromatography: The extracted analytes are desorbed from the SPME fiber in the heated injection port of the gas chromatograph and separated on a suitable column. A flame ionization detector (FID) is used for detection.[3]
-
Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.
References
- 1. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of tetrahydrofuran and methanol in distillation residue samples by automated headspace solid-phase microextraction-gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (Tetrahydrofuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (Tetrahydrofuran-3-yl)methanol. The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, drug development, and organic synthesis in the structural elucidation and characterization of this compound. This document outlines predicted spectral data, details experimental protocols for acquiring such data, and provides visualizations of the molecular structure and experimental workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms to provide a reliable reference for spectral assignment. The data is presented for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Data
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on -OH | ~1.6 - 2.5 | Singlet (broad) | - | 1H |
| H on C2 (axial) | 3.85 | dd | 8.5, 6.0 | 1H |
| H on C2 (equatorial) | 3.75 | dd | 8.5, 7.5 | 1H |
| H on C5 (axial) | 3.70 | ddd | 9.0, 7.0, 5.0 | 1H |
| H on C5 (equatorial) | 3.60 | ddd | 9.0, 6.5, 4.5 | 1H |
| H on C6 (a) | 3.55 | dd | 10.5, 5.0 | 1H |
| H on C6 (b) | 3.45 | dd | 10.5, 7.0 | 1H |
| H on C3 | 2.50 | m | - | 1H |
| H on C4 (axial) | 2.05 | m | - | 1H |
| H on C4 (equatorial) | 1.70 | m | - | 1H |
Predicted ¹³C NMR Data
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C2 | 72.5 |
| C5 | 68.0 |
| C6 | 65.0 |
| C3 | 42.0 |
| C4 | 30.0 |
Experimental Protocols for NMR Spectroscopy
The following section details the standard operating procedures for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
For routine ¹H and ¹³C NMR analysis of small molecules (molecular weight < 1000 g/mol ), the following sample preparation protocol is recommended:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other common solvents include DMSO-d₆, Acetone-d₆, and D₂O.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the filling height is sufficient for the instrument's detector, typically around 4-5 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Alternatively, the residual solvent peak can be used as a secondary reference.
-
Filtration (If Necessary): If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to prevent shimming issues.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are often required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K (25 °C).
Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical structure with proton and carbon numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Chemical structure and atom numbering of this compound.
Caption: General experimental workflow for NMR analysis.
Spectroscopic Analysis of (Tetrahydrofuran-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) data pertinent to the characterization of (Tetrahydrofuran-3-yl)methanol. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected spectral characteristics based on its chemical structure, alongside detailed, generalized experimental protocols for data acquisition. This guide serves as a practical resource for the identification, characterization, and quality control of this compound and structurally related compounds in a research and drug development context.
Introduction to Spectroscopic Characterization
This compound is a small organic molecule featuring a saturated five-membered ether ring (tetrahydrofuran) and a primary alcohol functional group. The unique structural attributes of this compound necessitate robust analytical techniques for unambiguous identification and purity assessment. FT-IR spectroscopy provides critical information about the functional groups present, while mass spectrometry elucidates the molecular weight and fragmentation pattern, confirming the compound's identity and structural integrity.
FT-IR Spectroscopy Data
FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The infrared spectrum is generated by the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of chemical bonds.
Expected FT-IR Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound. These values are based on the known absorption ranges for its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 (broad) | O-H stretch | Alcohol | Strong |
| ~2950-2850 | C-H stretch | Alkane (CH₂) | Strong |
| ~1100-1000 | C-O stretch | Ether & Primary Alcohol | Strong |
| ~1465 | C-H bend | Alkane (CH₂) | Medium |
Experimental Protocol for FT-IR Analysis
A common and effective method for obtaining an FT-IR spectrum of a liquid sample like this compound is through Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1][2]
Instrumentation:
-
Fourier Transform Infrared Spectrometer (e.g., JASCO FT/IR-4600, Nicolet Avatar FTIR Spectrometer).[2][3]
-
ATR accessory with a suitable crystal (e.g., diamond or ZnSe).[1]
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.[1]
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[2]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2] The data is collected over a wavenumber range of 4000 to 400 cm⁻¹.[3][4]
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[4]
Mass Spectrometry Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[5] It is an essential tool for determining the molecular weight and elemental composition of a compound.[6][7]
Expected Mass Spectrometry Data
| m/z Value | Proposed Fragment Ion | Description |
| 102 | [C₅H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 101 | [M-H]⁺ | Loss of a hydrogen atom |
| 85 | [M-OH]⁺ | Loss of the hydroxyl radical |
| 71 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common aliphatic or oxygen-containing fragments |
Experimental Protocol for Mass Spectrometry Analysis
The following protocol outlines a general procedure for analyzing a small molecule like this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC column (e.g., a capillary column with a non-polar stationary phase) separates the analyte from any impurities based on boiling point and polarity.
-
Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.
Data Interpretation and Logical Workflow
The combination of FT-IR and mass spectrometry data provides a high degree of confidence in the structural elucidation of this compound. The logical workflow for this characterization is depicted below.
Caption: Experimental workflow for spectroscopic analysis.
The following diagram illustrates the logical relationship between the observed spectral features and the confirmed chemical structure.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. jasco-global.com [jasco-global.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Solubility Profile of (Tetrahydrofuran-3-yl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of (Tetrahydrofuran-3-yl)methanol in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on fundamental chemical principles, including molecular polarity and hydrogen bonding capabilities. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the precise solubility of this compound in a laboratory setting. This protocol is designed to enable researchers to generate reliable and reproducible quantitative data tailored to their specific experimental conditions. The guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation.
Introduction
This compound is a heterocyclic organic compound with a molecular structure that imparts a unique set of physicochemical properties. Its tetrahydrofuran ring provides a degree of nonpolar character, while the hydroxylmethyl group introduces polarity and the capacity for hydrogen bonding. This amphiphilic nature suggests a broad range of solubility in various organic solvents, a critical parameter in numerous applications, including chemical synthesis, formulation development, and purification processes. Understanding the solubility of this compound is paramount for its effective utilization in research and industrial settings.
Qualitative Solubility of this compound
In the absence of specific quantitative data, the principle of "like dissolves like" provides a reliable framework for predicting the solubility of this compound. The molecule's polarity, due to the ether and hydroxyl functional groups, suggests good solubility in polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of both molecules. |
| Ethanol | Miscible | Similar to methanol, strong hydrogen bonding capabilities lead to high miscibility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds from the hydroxyl group of the solute. |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance. | |
| Acetone | Soluble | Moderate polarity and ability to accept hydrogen bonds. | |
| Ethyl Acetate | Soluble | Moderate polarity allows for favorable dipole-dipole interactions. | |
| Acetonitrile | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |
| Nonpolar | Toluene | Partially Soluble | The aromatic ring of toluene can induce some dipole interactions, but the overall nonpolar character limits solubility. |
| Hexane | Insoluble | The nonpolar nature of hexane results in weak intermolecular forces with the polar solute. | |
| Halogenated | Dichloromethane | Soluble | The polarity of the C-Cl bonds allows for effective solvation of the polar solute. |
| Chloroform | Soluble | Similar to dichloromethane, its polarity facilitates dissolution. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a liquid solvent.
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Pipettes
-
Oven
3.2. Procedure
-
Solvent Preparation: Add a known volume (e.g., 10 mL) of the selected organic solvent to a clean, dry glass vial.
-
Temperature Equilibration: Place the vial in the thermostatically controlled shaker or on the magnetic stirrer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Solute Addition: Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) under constant agitation. This ensures that the solvent becomes fully saturated with the solute.
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle at the bottom of the vial. It is critical that the temperature remains constant during this step.
-
Sample Collection: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter will remove any undissolved solid particles.
-
Gravimetric Analysis:
-
Weigh a clean, dry, pre-weighed evaporating dish on the analytical balance.
-
Dispense the collected supernatant into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.
-
Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.
-
Allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of dish)] / (Volume of supernatant collected) * 100
3.3. Data Reporting
The solubility should be reported in grams of solute per 100 mL of solvent at the specified temperature. It is recommended to perform the experiment in triplicate and report the average solubility along with the standard deviation.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Material Safety Data Sheet for (Tetrahydrofuran-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for (Tetrahydrofuran-3-yl)methanol (CAS Number: 15833-61-1). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. Given the limited availability of detailed toxicological data for this specific molecule, information from structurally related compounds, such as Tetrahydrofuran (THF), and general principles for handling flammable liquid alcohols are included for a more complete safety profile. Any such extrapolations are clearly indicated.
Chemical and Physical Properties
This compound is a colorless to light yellow, viscous liquid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 15833-61-1 | [1][3] |
| Molecular Formula | C5H10O2 | [1][3] |
| Molecular Weight | 102.13 g/mol | [1][3] |
| Boiling Point | 76-77 °C @ 4 mm Hg | [1][2] |
| Density | 1.061 g/mL at 25 °C | [1][2] |
| Flash Point | 98 °C (208 °F) | [1] |
| Refractive Index | n20/D 1.456 | [1][2] |
| pKa | 14.81 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless to light yellow clear/viscous liquid | [1][2] |
| Storage Temperature | Room temperature, in a cool, dark, and dry place. | [1][2] |
Hazard Identification and Classification
Based on available data, this compound is classified as an irritant.[1] The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Note: This classification is based on limited data. For a comprehensive understanding of potential hazards, it is advisable to consult multiple sources and consider the properties of analogous compounds.
Experimental Protocols for Hazard Assessment
Skin Irritation Testing (Based on OECD Guideline 439)
The potential for a chemical to cause skin irritation is often assessed using in vitro methods with reconstructed human epidermis (RhE) models.[4][5] This approach avoids the use of live animals.[6][7]
Methodology Outline:
-
Test System: A commercially available, validated RhE model is used.
-
Procedure: A small amount of the test substance, this compound, is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the chemical is removed by washing. The tissue is then incubated for a recovery period (e.g., 42 hours).[4]
-
Viability Assessment: Cell viability is determined by measuring the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is then quantified spectrophotometrically.[4]
-
Classification: A reduction in cell viability below a certain threshold (typically ≤ 50%) compared to a negative control indicates that the substance is an irritant.[4]
Eye Irritation Testing (Based on OECD Guideline 405)
Historically, eye irritation potential was determined using in vivo tests on animals.[8] However, a tiered testing strategy is now recommended, prioritizing in vitro and ex vivo methods to reduce animal testing.[9][10][11]
Methodology Outline (Tiered Approach):
-
Weight-of-the-Evidence Analysis: Existing data on the chemical and its structural analogs are reviewed.[8][12]
-
In Vitro/Ex Vivo Testing: A validated in vitro or ex vivo test, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test, is performed.
-
In Vivo Confirmation (if necessary): If the results from in vitro/ex vivo tests are inconclusive, a limited in vivo test using a single animal may be considered as a final step.[10][13] The test substance is applied to one eye, and the animal is observed for signs of irritation over a period of up to 21 days.[10][11]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound. The following workflow outlines the key steps for safe handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Body Part | Protection | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | To prevent skin contact and irritation.[14] |
| Eyes/Face | Safety goggles and/or face shield | To protect against splashes and eye irritation.[14] |
| Body | Laboratory coat | To protect skin and clothing from contamination.[14] |
| Respiratory | Use in a well-ventilated area or fume hood. An air-purifying respirator with organic vapor cartridges may be necessary for large quantities or poor ventilation. | To prevent inhalation of vapors and respiratory irritation.[14] |
Emergency Procedures
In the event of an emergency, a clear and decisive response is essential. The following decision tree provides a guide for responding to spills and exposures.
First Aid Measures
The following first aid measures are recommended in case of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[14] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[14] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
This compound has a flash point of 98 °C, making it a combustible liquid.[1]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool fire-exposed containers.[15]
-
Unsuitable Extinguishing Media: A solid stream of water may be ineffective.[15]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce carbon monoxide and carbon dioxide.[15]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Control Ignition Sources: Eliminate all nearby flames and spark-producing equipment.[16]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.
-
Contain the Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.[17]
-
Clean Up: Carefully collect the absorbed material into a sealed container for disposal.[17][18]
-
Decontaminate: Clean the spill area with soap and water.[18]
-
Disposal: Dispose of the waste as hazardous material in accordance with local regulations.[18]
Toxicological and Ecotoxicological Information
Detailed toxicological and ecotoxicological data for this compound are limited. The available information primarily indicates its irritant properties. For a more thorough risk assessment, it is recommended to consider data from structurally similar compounds, such as Tetrahydrofuran (THF), while acknowledging the potential for differences in their biological activity.
Disposal Considerations
Waste this compound and contaminated materials should be disposed of as hazardous waste. All waste must be collected in a properly labeled, sealed, and compatible container.[14] Follow all local, state, and federal regulations for the disposal of chemical waste.
Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to ensure that all safety precautions are followed and to consult original Safety Data Sheets from the supplier for the most current and detailed information.
References
- 1. lookchem.com [lookchem.com]
- 2. TETRAHYDRO-3-FURANMETHANOL | 15833-61-1 [chemicalbook.com]
- 3. Synthonix, Inc > 15833-61-1 | this compound [synthonix.com]
- 4. x-cellr8.com [x-cellr8.com]
- 5. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. uniube.br [uniube.br]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 11. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. benchchem.com [benchchem.com]
- 15. carlroth.com [carlroth.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Commercial Sourcing and Synthetic Routes for Enantiopure (Tetrahydrofuran-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for the enantiomers of (Tetrahydrofuran-3-yl)methanol, a key building block in pharmaceutical and chemical research. This document details commercially available sources, their reported purity and enantiomeric excess, and provides in-depth experimental protocols for the synthesis and analysis of these chiral compounds.
Commercial Supplier Overview
A critical aspect for researchers is the reliable sourcing of starting materials. Both enantiomers of this compound are available from a range of chemical suppliers. The following tables summarize the product offerings from several key vendors. It is important to note that while typical purities are listed, lot-to-lot variability can occur. Researchers are advised to obtain lot-specific Certificates of Analysis (CoA) for detailed and accurate information.
Table 1: Commercial Suppliers of (S)-(+)-(Tetrahydrofuran-3-yl)methanol
| Supplier | Product Number | Purity (Typical) | Enantiomeric Excess (ee%) (Typical) | Notes |
| Sigma-Aldrich | 652454 | ≥98% | ≥98% | --- |
| TCI America | T3333 | >98.0% (GC) | Not specified | --- |
| Oakwood Chemical | 044837 | 98%+ | Not specified | --- |
| Alfa Aesar | H53381 | 98% | ≥98% | --- |
| Combi-Blocks | QC-7741 | ≥98% | ≥98% | --- |
Table 2: Commercial Suppliers of (R)-(-)-(Tetrahydrofuran-3-yl)methanol
| Supplier | Product Number | Purity (Typical) | Enantiomeric Excess (ee%) (Typical) | Notes |
| Sigma-Aldrich | 652462 | ≥98% | ≥98% | --- |
| TCI America | T3334 | >98.0% (GC) | Not specified | --- |
| Oakwood Chemical | 044838 | 98%+ | Not specified | --- |
| Alfa Aesar | H53382 | 98% | ≥98% | --- |
| Combi-Blocks | QR-7741 | ≥98% | ≥98% | --- |
Synthetic Pathways and Experimental Protocols
The enantioselective synthesis of this compound often starts from readily available chiral precursors. A common and well-documented approach for the (S)-enantiomer utilizes L-malic acid as the starting material. The corresponding synthesis of the (R)-enantiomer can be achieved using D-malic acid.
Synthesis of (S)-(+)-(Tetrahydrofuran-3-yl)methanol from L-Malic Acid
This synthetic route involves the esterification of L-malic acid, followed by reduction and subsequent cyclization.
Synthesis and discovery of novel (Tetrahydrofuran-3-yl)methanol derivatives
An In-Depth Technical Guide to the Synthesis and Discovery of Novel (Tetrahydrofuran-3-yl)methanol Derivatives
Introduction
The tetrahydrofuran (THF) moiety is a prevalent structural motif found in a wide array of biologically active molecules and natural products, including lignans and polyether ionophores.[1][2] This five-membered cyclic ether plays a significant role in drug discovery, with the U.S. Food and Drug Administration (FDA) having approved 13 drugs containing this nucleus for various clinical applications.[3][4][5] The this compound scaffold, in particular, serves as a versatile building block for creating derivatives with diverse pharmacological activities, ranging from anticancer to antiviral properties.[2][6] Its unique stereochemical and conformational properties allow it to engage in specific interactions with biological targets, making it an attractive starting point for the design of novel therapeutics.
This technical guide provides a comprehensive overview of the synthesis and discovery of novel derivatives based on the this compound core. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, summaries of quantitative data, and visualizations of key synthetic and biological pathways.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through various routes, often involving the construction of the substituted THF ring as a key step. Common strategies include intramolecular cyclization of diols, redox-relay Heck reactions, and stereoselective reductions of precursor molecules.[7][8][9]
A prevalent method for producing the chiral intermediate S-(+)-3-hydroxytetrahydrofuran involves the reduction of L-malic acid derivatives.[9] One patented method describes the conversion of L-malic acid to L-dimethyl malate, followed by reduction using a LiCl/borohydride system to yield 1,2,4-butanetriol.[9] Subsequent acid-catalyzed cyclization at high temperatures produces the desired S-(3)-hydroxytetrahydrofuran.[9] Another approach involves the direct reduction of lactone carboxylic acids, which has been shown to produce target tetrahydrofuran derivatives in yields ranging from 64% to 75%.[7]
Table 1: Summary of Selected Synthetic Yields
| Starting Material | Product | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Lactone Carboxylic Acids | Tetrahydrofuran Derivatives | Direct reduction with BH₃·Me₂S | 64 - 75 | [7] |
| L-Malic Acid | L-Dimethyl Malate | Thionyl chloride, Methanol | 93 | [9] |
| (+/-)-Tetrahydrofuran-3-methanol | Tetrahydrofuran-3-methyl camphor sulphonate | D-(+)-10-camphor sulfonyl chloride | 89 | [10] |
| Tetrahydrofuran-3-methyl camphor sulphonate | Crystalline single configuration product | Crystallization | 69 |[10] |
Experimental Protocol 1: Synthesis of S-(3)-Hydroxytetrahydrofuran from L-Malic Acid
This protocol is adapted from the method described in patent CN1887880A.[9]
-
Esterification: At a temperature of -15°C to 0°C, mix methanol and thionyl chloride. Slowly add solid L-malic acid. Allow the mixture to warm to room temperature until the solid dissolves completely. Heat the solution to reflux to drive the reaction to completion.
-
Work-up: After cooling, add an alkaline solution (e.g., 20% sodium carbonate) to adjust the pH to 7-8. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain L-dimethyl malate as a light yellow liquid.
-
Reduction: Dissolve the L-dimethyl malate in a lower alcohol (e.g., methanol). Add lithium chloride (LiCl) and a borohydride reducing agent (e.g., potassium borohydride). Heat the mixture to reflux.
-
Isolation of Diol: After the reaction is complete, filter the mixture to remove solids. Add acid to the filtrate to precipitate inorganic byproducts. After a second filtration, concentrate the solution to obtain 1,2,4-butanetriol.
-
Cyclization: Heat the 1,2,4-butanetriol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The intramolecular dehydration and cyclization at high temperature will yield S-(3)-hydroxytetrahydrofuran.
-
Purification: The final product can be purified by distillation under reduced pressure.
Discovery of Novel Derivatives and Biological Applications
The this compound scaffold is a key component in several classes of therapeutic agents, most notably HIV protease inhibitors.[6] The tetrahydrofuran ring often serves as a P2 ligand, where its oxygen atom can form crucial hydrogen-bonding interactions within the enzyme's active site.[6] Structure-activity relationship (SAR) studies have demonstrated that modifications to the THF core and its substituents can dramatically impact potency and selectivity.[3][6]
For example, the HIV protease inhibitor Amprenavir incorporates a (3S)-tetrahydrofuranyl urethane moiety.[6] Further development led to compounds like Darunavir, which also features a critical cyclic ether. In one study, a derivative incorporating a bis-THF urethane exhibited picomolar enzymatic inhibitory activity (Ki = 5.2 pM) and low nanomolar antiviral activity (IC50 = 9 nM).[6]
Derivatives have also been investigated as anticancer agents. Analogs of Manassantin A, a natural product with a lignan core containing THF rings, were synthesized to evaluate their role in inhibiting Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy.[11] Additionally, hydroxylated metabolites of the anticancer drug Ftorafur, which contain a THF ring, were synthesized and tested against HeLa cells, showing inhibitory effects comparable to the parent drug.[12]
// Nodes Hypoxia [label="Hypoxia\n(Low Oxygen)", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α\n(alpha subunit)", fillcolor="#FFFFFF", fontcolor="#202124"]; HIF1b [label="HIF-1β\n(beta subunit)", fillcolor="#FFFFFF", fontcolor="#202124"]; HIF1_complex [label="HIF-1 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="Hypoxia Response Element\n(HRE in DNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#FFFFFF", fontcolor="#202124"]; Proteins [label="Proteins for:\n- Angiogenesis\n- Glycolysis\n- Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="THF-Derivative\n(e.g., Manassantin A Analogue)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hypoxia -> HIF1a [label="Stabilizes"]; HIF1a -> HIF1_complex [label="Dimerizes with"]; HIF1b -> HIF1_complex; HIF1_complex -> DNA [label="Binds to"]; DNA -> Transcription [label="Initiates"]; Transcription -> Proteins; Inhibitor -> HIF1_complex [label="Inhibits Activity", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee];
// Invisible node for caption caption [label="Simplified HIF-1 signaling pathway inhibited by THF derivatives.", shape=plaintext, fontsize=12]; }
Table 2: Biological Activity of Selected Tetrahydrofuran Derivatives
| Compound Class | Target | Compound Example | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| HIV Protease Inhibitor | HIV-1 Protease | GRL-0355 (bis-THF urethane) | Ki | 5.2 pM | [6] |
| HIV Protease Inhibitor | HIV-1 Protease | GRL-0355 (bis-THF urethane) | IC₅₀ | 9 nM | [6] |
| HIV Protease Inhibitor | HIV-1 Protease | d-cysteine derivative (60) | IC₅₀ | 0.18 nM | [6] |
| Ftorafur Metabolite | HeLa Cells | trans-3'-OH-Ftorafur | ID₅₀ | 200 µg/kg | [12] |
| Ftorafur Metabolite | HeLa Cells | cis-4'-OH-Ftorafur | ID₅₀ | 200 µg/kg |[12] |
Experimental Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general method for derivatization, often used in drug discovery to link molecular fragments, as described for the synthesis of novel saccharin derivatives which can be applied to THF-based scaffolds.[13]
-
Preparation: In a suitable vessel, prepare a mixture of the azide-functionalized this compound derivative (1.0 eq) and the desired alkyne (1.0 eq) in a 1:1 mixture of t-butyl alcohol and water.
-
Catalyst Addition: To the vigorously stirred mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.4 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 eq).
-
Reaction: Stir the resulting suspension at the required temperature (typically room temperature to moderate heat) for the time necessary for the reaction to complete, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent in vacuo. Purify the residue by column chromatography on silica gel using an appropriate eluent system to isolate the desired triazole-linked derivative.
Conclusion
The this compound core is a privileged scaffold in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents. The synthetic routes to this core and its derivatives are well-established, allowing for the generation of diverse chemical libraries. As demonstrated in HIV and cancer research, derivatives of this molecule can exhibit potent and specific biological activities.[6][11] Future research will likely focus on leveraging advanced synthetic methodologies to explore new chemical space and on applying these derivatives to a broader range of biological targets, continuing the legacy of the tetrahydrofuran motif as a cornerstone of drug discovery.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydrofuran synthesis [organic-chemistry.org]
- 9. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 10. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Properties of (R)- and (S)-(Tetrahydrofuran-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-(Tetrahydrofuran-3-yl)methanol are chiral building blocks of significant interest in the pharmaceutical industry. Their stereochemically defined structures are crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic activity while others may be inactive or even cause adverse effects. This technical guide provides a comprehensive overview of the chiral properties, synthesis, and applications of these enantiomers, with a focus on their role in drug development.
Physicochemical and Chiral Properties
The distinct three-dimensional arrangement of atoms in (R)- and (S)-(Tetrahydrofuran-3-yl)methanol gives rise to their unique chiral properties, most notably their interaction with plane-polarized light. While many physical properties are identical for both enantiomers, their optical rotation is equal in magnitude but opposite in direction.
| Property | (R)-(Tetrahydrofuran-3-yl)methanol | (S)-(Tetrahydrofuran-3-yl)methanol | Racemic (Tetrahydrofuran-3-yl)methanol |
| CAS Number | 124506-31-6 | 124391-75-9 | 15833-61-1 |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol |
| Appearance | Colorless to yellow liquid | Colorless to light yellow liquid | Colorless to light yellow clear liquid |
| Boiling Point | 76-77 °C at 4 mmHg | 198.6±0.0 °C at 760 mmHg[1] | 76-77 °C at 4 mmHg |
| Density | Not available | Not available | 1.061 g/cm³ |
| Refractive Index (n_D) | Not available | Not available | Not available |
| Specific Rotation ([α]D) | Not available | Not available | 0° |
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure (R)- and (S)-(Tetrahydrofuran-3-yl)methanol can be achieved through two primary strategies: asymmetric synthesis from prochiral starting materials or chiral resolution of a racemic mixture.
Asymmetric Synthesis
One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors. For instance, the synthesis of (S)-3-hydroxytetrahydrofuran has been achieved from L-malic acid through an esterification-reduction-cyclodehydration sequence.[3] This intermediate can then be further functionalized to yield the desired (S)-(Tetrahydrofuran-3-yl)methanol.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of this compound. This can be accomplished by derivatizing the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the individual enantiomers. A patented method describes the synthesis of S-(+)-tetrahydrofuran-3-methanol by reacting racemic this compound with D-(+)-10-camphorsulfonyl chloride to form diastereomeric esters, which are then separated.
Experimental Protocols
General Procedure for Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The enantiomeric purity of this compound can be determined by chiral HPLC. While a specific method for this compound is not detailed in the provided search results, a general approach using a polysaccharide-based chiral stationary phase is outlined below.
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.
Materials:
-
(R/S)-(Tetrahydrofuran-3-yl)methanol sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol or ethanol
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) hexane:isopropanol. The composition can be adjusted to optimize the separation.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H or similar polysaccharide-based column.
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound absorbs (typically in the low UV range for saturated compounds, e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Applications in Drug Development
The primary application of (R)- and (S)-(Tetrahydrofuran-3-yl)methanol is as chiral synthons in the preparation of complex drug molecules. The specific stereochemistry of these building blocks is essential for the biological activity of the final API.
Role in Afatinib Synthesis
(S)-(Tetrahydrofuran-3-yl)methanol is a key intermediate in the synthesis of Afatinib, a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[4] Afatinib is used for the treatment of non-small cell lung cancer.[4][5] The (S)-tetrahydrofuran-3-yloxy group at the 7-position of the quinazoline core of Afatinib plays a crucial role in its binding to the EGFR kinase domain.[5][6]
The diagram above illustrates a key step in the synthesis of Afatinib, where the chiral (S)-tetrahydrofuran moiety is introduced via an etherification reaction. This highlights the direct incorporation of the chiral building block to form a crucial intermediate.
Signaling Pathway Inhibition by Afatinib
Afatinib exerts its therapeutic effect by inhibiting the signaling pathways driven by EGFR and HER2. In many cancer cells, these receptors are overexpressed or mutated, leading to uncontrolled cell growth and proliferation. Afatinib binds to the kinase domain of these receptors, blocking the downstream signaling cascades.
This diagram shows how Afatinib intervenes in the cell signaling process. By blocking the EGFR/HER2 receptors, it prevents the activation of downstream pathways like PI3K/Akt and RAS/MAPK, which are critical for cell proliferation and survival, ultimately leading to a reduction in tumor growth.
Conclusion
(R)- and (S)-(Tetrahydrofuran-3-yl)methanol are indispensable chiral building blocks in modern drug discovery and development. Their stereospecific synthesis and incorporation into complex molecules like Afatinib are critical for achieving the desired pharmacological activity. A thorough understanding of their chiral properties and synthetic routes is essential for chemists and researchers working on the development of new and improved therapeutics. Further research to fully characterize the physicochemical properties of the individual enantiomers, including their specific optical rotations, would be of great value to the scientific community.
References
- 1. (S)-(Tetrahydrofuran-3-yl)methanol [myskinrecipes.com]
- 2. (S)-(+)-3-Hydroxytetrahydrofuran 99 86087-23-2 [sigmaaldrich.com]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (Tetrahydrofuran-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (Tetrahydrofuran-3-yl)methanol, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below focus on two robust and widely applicable strategies: synthesis from a chiral pool starting material and kinetic resolution of a racemic mixture.
Data Presentation: Comparison of Synthetic Strategies
The following table summarizes the key quantitative data for the two primary methods detailed in this document, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Method | Starting Material | Key Reagents/Catalysts | No. of Steps | Overall Yield (%) | Enantiomeric Excess (ee %) | Key Advantages/Disadvantages |
| Chiral Pool Synthesis | L-Malic Acid | Thionyl chloride, Sodium borohydride, p-Toluenesulfonic acid | 3 | ~30-40% | >99% | Advantages: High enantiopurity, readily available starting material.[1][2] Disadvantages: Multi-step process, use of hazardous reagents. |
| Kinetic Resolution | (±)-(Tetrahydrofuran-3-yl)methanol | D-(+)-10-Camphorsulfonic acid, Thionyl chloride, Triethylamine | 4 | Up to 46% (for the desired enantiomer) | >98% | Advantages: High enantioselectivity. Disadvantages: Theoretical maximum yield is 50%, requires separation of diastereomers.[3] |
Method 1: Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol from L-Malic Acid (Chiral Pool Approach)
This method utilizes the readily available and inexpensive chiral starting material, L-malic acid, to produce the target molecule with high enantiopurity. The synthesis involves three main steps: esterification, reduction, and cyclization.
Experimental Protocol
Materials and Equipment:
-
L-Malic acid
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
p-Toluenesulfonic acid (p-TSA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, distillation apparatus.
Procedure:
Step 1: Esterification to Dimethyl L-malate [2][4]
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve L-malic acid (e.g., 100 g) in methanol (e.g., 300 mL).[2]
-
Cool the mixture to -10°C to 0°C using an ice-salt bath.
-
Slowly add thionyl chloride (e.g., 120 mL) dropwise while maintaining the temperature below 0°C.[2]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.[2]
-
Heat the reaction mixture to reflux (60-70°C) for 1 hour.[2]
-
Cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH reaches 7-8 to neutralize any remaining acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless liquid.[2]
Step 2: Reduction to (S)-1,2,4-Butanetriol [4][5]
-
Dissolve the dimethyl L-malate (e.g., 32.4 g) in methanol (e.g., 100 mL) in a round-bottom flask.[4]
-
Add lithium chloride (e.g., 17 g) and potassium borohydride (e.g., 8.48 g) to the solution and heat to reflux.[4]
-
Add additional portions of potassium borohydride (e.g., 4.24 g) every 20 minutes for a total of 5 additions.[4]
-
Continue refluxing for 3 hours after the final addition, monitoring the reaction by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture and filter to remove the solid precipitate.
-
Acidify the filtrate with sulfuric acid to a pH of 3 to precipitate inorganic salts, then filter again.[4]
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.
Step 3: Cyclization to (S)-(Tetrahydrofuran-3-yl)methanol [5]
-
To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 2 g).[5]
-
Heat the mixture to 180°C.[5]
-
Perform fractional distillation under reduced pressure to collect the product, (S)-(tetrahydrofuran-3-yl)methanol, as a yellow oily liquid.[5]
Analysis of Enantiomeric Purity: The enantiomeric excess of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For analysis, the hydroxyl group can be derivatized with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters that can be separated on a standard achiral column. Alternatively, direct analysis on a chiral column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column for HPLC) can be employed.[6][7]
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield in esterification | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |
| Incomplete reduction | Insufficient reducing agent or deactivation. | Use freshly opened sodium borohydride. Ensure the reaction goes to completion by TLC monitoring before workup. |
| Low yield in cyclization | Incomplete cyclization or side reactions. | Ensure the temperature is maintained. Use a freshly opened catalyst. |
| Low enantiomeric purity | Racemization during any of the steps. | Maintain low temperatures during esterification and workup. Avoid harsh acidic or basic conditions for prolonged periods. |
Method 2: Enantioselective Synthesis of (S)-(Tetrahydrofuran-3-yl)methanol via Kinetic Resolution
This method involves the resolution of racemic this compound using a chiral resolving agent, D-(+)-10-camphorsulfonic acid. The process relies on the formation of diastereomeric esters, which can be separated by crystallization, followed by hydrolysis to yield the desired enantiomer.
Experimental Protocol
Materials and Equipment:
-
(±)-(Tetrahydrofuran-3-yl)methanol
-
D-(+)-10-Camphorsulfonic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, filtration apparatus.
Procedure:
Step 1: Preparation of D-(+)-10-Camphorsulfonyl Chloride [3]
-
In a round-bottom flask, combine D-(+)-10-camphorsulfonic acid (e.g., 2.55 g) and thionyl chloride (e.g., 1.84 g) in 1,4-dioxane (e.g., 40 mL).[3]
-
Heat the mixture to reflux for 2 hours to obtain D-(+)-10-camphorsulfonyl chloride.[3]
Step 2: Formation of Diastereomeric Esters [3]
-
In a separate flask under an ice bath, dissolve (±)-(tetrahydrofuran-3-yl)methanol (e.g., 1.02 g) and triethylamine (e.g., 2.02 g) in N,N-dimethylformamide (e.g., 10 mL).[3]
-
Slowly add the prepared D-(+)-10-camphorsulfonyl chloride solution dropwise to the mixture over 20 minutes.[3]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diastereomeric esters.
Step 3: Separation of Diastereomers by Crystallization [3]
-
The crude mixture of diastereomeric esters is subjected to crystallization. The patent suggests that upon standing, one diastereomer crystallizes out.[3] The solvent for crystallization may need to be optimized (e.g., using a mixture of polar and non-polar solvents like ethyl acetate/hexanes).
-
Collect the crystalline solid by filtration. This solid is the enriched diastereomeric ester.
Step 4: Hydrolysis to (S)-(Tetrahydrofuran-3-yl)methanol [3]
-
Dissolve the crystalline diastereomeric ester in an appropriate organic solvent.
-
Add a dissociating agent such as water or a C1-C3 alcohol and stir at room temperature for 12-72 hours to hydrolyze the ester.[3]
-
Purify the reaction mixture by column chromatography to isolate the final product, (S)-(tetrahydrofuran-3-yl)methanol.
Analysis of Enantiomeric Purity: The enantiomeric excess of the final product can be determined using the analytical methods described in Method 1.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low yield of sulfonyl chloride | Incomplete reaction or hydrolysis. | Use fresh thionyl chloride and ensure anhydrous conditions. |
| Poor diastereoselectivity in esterification | Non-selective reaction. | Ensure the reaction temperature is controlled. Use freshly distilled triethylamine. |
| Difficulty in separating diastereomers | Similar solubility of diastereomers. | Experiment with different crystallization solvents and temperatures. Consider column chromatography for separation if crystallization is ineffective. |
| Incomplete hydrolysis | Inefficient hydrolysis conditions. | Increase the reaction time or temperature for the hydrolysis step. Consider using a stronger base or acid for hydrolysis, but be mindful of potential racemization. |
References
- 1. Microbial synthesis of the energetic material precursor 1,2,4-butanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Microbial Synthesis of the Energetic Material Precursor 1,2,4-Butanetriol - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. gcms.cz [gcms.cz]
Use of (Tetrahydrofuran-3-yl)methanol as a building block in medicinal chemistry
Application Notes: (Tetrahydrofuran-3-yl)methanol in Medicinal Chemistry
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its saturated, non-planar tetrahydrofuran (THF) ring offers a desirable scaffold to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing a hydroxyl group as a handle for further synthetic modifications. The THF moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings, to modulate a molecule's biological activity and pharmacokinetic profile.
Key Applications
The this compound building block and its isomers have been successfully incorporated into a range of biologically active molecules, demonstrating their utility in drug discovery across various therapeutic areas.
-
Kinase Inhibitors: The tetrahydrofuran motif is utilized in the design of potent and selective kinase inhibitors. For instance, a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones have been developed as novel and selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1).[1][2][3] One of the most promising compounds from this series, 10zi , demonstrated high potency against ACK1 kinase with an IC50 of 2.1 nM.[1][3] The incorporation of the tetrahydrofuran moiety was guided by structure-based drug design to optimize interactions within the ATP-binding pocket of the kinase.[1]
-
Antiviral Agents: this compound is a key intermediate in the synthesis of antiviral drugs. It is a precursor for the side chain of Penciclovir, a guanine analogue used for the treatment of herpesvirus infections. The THF ring in these nucleoside analogues mimics the deoxyribose sugar of natural nucleosides.
-
Central Nervous System (CNS) Agents: The favorable physicochemical properties imparted by the tetrahydrofuran ring, such as increased solubility and the potential to cross the blood-brain barrier, make it an attractive scaffold for the development of drugs targeting the CNS. Novel tetracyclic tetrahydrofuran derivatives have been evaluated for their potential as broad-spectrum psychotropic agents.[4]
-
Bioisosteric Replacement: In drug design, the replacement of a chemical group with another that has similar physical or chemical properties is a common strategy to optimize lead compounds. The tetrahydrofuran ring can act as a non-classical bioisostere for a phenyl group, offering a three-dimensional scaffold that can improve metabolic stability and solubility while maintaining or improving biological activity.
Data Presentation
The following table summarizes the in vitro activity and pharmacokinetic properties of a potent ACK1 inhibitor incorporating a tetrahydrofuran-methanol derivative.
| Compound | Target Kinase | IC50 (nM) | SRC Kinase IC50 (nM) | Oral Bioavailability (F%) in Rats (10 mg/kg) |
| 10zi | ACK1 | 2.1 | 218.7 | 19.8% |
Data sourced from Li, Q., et al. (2023). J Med Chem.[1][3]
Experimental Protocols
Protocol 1: Synthesis of a (Tetrahydrofuran-2-yl)methyl-substituted Pyrido[2,3-d]pyrimidin-7-one as an ACK1 Kinase Inhibitor
This protocol describes a representative synthesis for the incorporation of a tetrahydrofuran-methanol derivative into a pyrido[2,3-d]pyrimidin-7-one core, based on the synthesis of the potent ACK1 inhibitor 10zi .[1]
General Workflow for the Synthesis of ACK1 Inhibitor 10zi
Caption: Synthetic workflow for an ACK1 inhibitor.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
(R)-(-)-tetrahydrofurfurylamine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
trans-but-2-enoic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride (Ac2O)
-
Appropriately substituted aniline boronic acid or ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
Step 1: Synthesis of (R)-5-bromo-2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (18)
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in n-butanol, add diisopropylethylamine (1.5 eq).
-
Add (R)-(-)-tetrahydrofurfurylamine (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford compound 18 .
Step 2: Synthesis of (R)-2-chloro-8-((tetrahydrofuran-2-yl)methyl)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (19)
-
To a solution of compound 18 (1.0 eq) in DMF, add trans-but-2-enoic acid (1.2 eq), tri(o-tolyl)phosphine (0.2 eq), palladium(II) acetate (0.1 eq), and triethylamine (3.0 eq).
-
Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, add acetic anhydride (5.0 eq) and heat the mixture to 120 °C for an additional 2 hours.
-
Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield compound 19 .
Step 3: Synthesis of the Final ACK1 Inhibitor (e.g., 10zi)
-
In a reaction vessel, combine compound 19 (1.0 eq), the corresponding aniline boronic acid or ester (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the final pure compound.
Signaling Pathway and Logic Diagrams
Diagram 1: General Strategy for Bioisosteric Replacement
Caption: Bioisosteric replacement strategy.
Diagram 2: ACK1 Signaling Pathway Inhibition
Caption: Inhibition of the ACK1 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Tetrahydrofuran-3-yl)methanol as a Precursor for Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of (Tetrahydrofuran-3-yl)methanol and its derivatives as key precursors in the synthesis of potent antiviral drugs, particularly HIV-1 protease inhibitors. The chiral nature of this compound makes it an essential building block for creating stereochemically defined molecules that exhibit high binding affinity to viral proteases.
Introduction: The Role of the Tetrahydrofuran Moiety in Antiviral Drugs
The tetrahydrofuran (THF) ring is a crucial structural motif in numerous biologically active compounds and approved pharmaceuticals. In the context of antiviral drug design, particularly for HIV-1 protease inhibitors, the THF moiety, often derived from this compound, serves as a critical P2 ligand. This ligand interacts extensively with the S2 subsite of the HIV-1 protease active site.
The oxygen atom of the THF ring can form strong hydrogen bonds with the backbone amide nitrogens of key amino acid residues in the protease, such as Asp29 and Asp30.[1][2] These interactions with the highly conserved backbone of the enzyme are a key reason for the high potency and broad-spectrum activity of drugs like Darunavir against drug-resistant HIV-1 strains.[1][2] The conformationally constrained nature of the THF ring also contributes to favorable van der Waals interactions within the hydrophobic pocket of the S2 subsite.[3]
This document focuses on the synthesis of two prominent HIV-1 protease inhibitors, Amprenavir and Darunavir, highlighting the integration of the tetrahydrofuran moiety derived from this compound.
Synthesis of Amprenavir using (S)-(Tetrahydrofuran-3-yl)methanol
Amprenavir is a potent HIV-1 protease inhibitor that incorporates an (S)-3-hydroxytetrahydrofuran moiety. The synthesis involves the coupling of an activated form of (S)-(Tetrahydrofuran-3-yl)methanol with a central amino alcohol backbone.
Overall Synthesis Strategy
The synthesis of Amprenavir can be conceptually broken down into the preparation of three key fragments:
-
The core amino alcohol backbone: This is a chiral fragment typically derived from an amino acid precursor.
-
The sulfonamide moiety: This part of the molecule interacts with the S2' subsite of the protease.
-
The activated (S)-3-hydroxytetrahydrofuran: This fragment forms the P1 carbamate ligand.
The final steps of the synthesis involve the coupling of these fragments.
Experimental Protocol: Synthesis of Amprenavir
This protocol outlines the key coupling step involving the activated (S)-3-hydroxytetrahydrofuran.
Step 1: Activation of (S)-3-hydroxytetrahydrofuran
(S)-3-hydroxytetrahydrofuran is activated to facilitate its reaction with the amino group of the core backbone. A common method is the formation of an N-oxysuccinimidyl carbonate.
-
Materials: (S)-3-hydroxytetrahydrofuran, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Acetonitrile (anhydrous).
-
Procedure:
-
To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous acetonitrile, add N,N'-Disuccinimidyl carbonate (1.5 eq) and triethylamine (3.0 eq) at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Pour the mixture into ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude activated carbonate.[2]
-
Step 2: Coupling with the Amino Alcohol Backbone
The activated carbonate of (S)-3-hydroxytetrahydrofuran is then reacted with the free amine of the central backbone to form the final carbamate linkage.
-
Materials: Activated (S)-3-hydroxytetrahydrofuran carbonate (from Step 1), the free amine of the Amprenavir backbone (e.g., (2R,3S)-3-amino-1-(N-isobutyl-4-aminophenylsulfonamido)-4-phenylbutan-2-ol), and a suitable solvent like Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the free amine of the Amprenavir backbone (1.0 eq) in THF.
-
Add the activated (S)-3-hydroxytetrahydrofuran carbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Amprenavir.[1]
-
Quantitative Data for Amprenavir Synthesis
The following table summarizes typical yields for the key steps in the synthesis of Amprenavir.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Epoxide opening with isobutylamine | A suitable epoxide precursor and isobutylamine | Corresponding amino alcohol | 90 | [1] |
| Sulfonamide formation | The amino alcohol and p-nitrobenzenesulfonyl chloride | The sulfonamide intermediate | 88 | [1] |
| Boc deprotection | The Boc-protected amine | The free amine of the backbone | High | [1] |
| Coupling with activated (S)-3-hydroxytetrahydrofuran | The free amine and the activated carbonate of (S)-3-hydroxytetrahydrofuran | N-acylated intermediate | 85 | [1] |
| Reduction of the nitro group | The nitro-containing intermediate | Amprenavir | 90 | [1] |
| Overall Yield (from a common intermediate) | - | Amprenavir | ~50 | [1] |
Synthesis of Darunavir Precursor: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (bis-THF)
Darunavir is a second-generation HIV-1 protease inhibitor with exceptional potency against resistant viral strains. A key structural feature of Darunavir is the bis-tetrahydrofuran (bis-THF) ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This chiral bicyclic ether is synthesized from precursors that can be derived from this compound or related chiral pool materials like optically active sugars.[4][5]
Synthesis of the bis-THF Ligand
A practical synthesis of the bis-THF ligand has been developed starting from monopotassium isocitrate, which is converted to a tertiary amide. This amide and its ester functionalities are then reduced with lithium aluminum hydride (LAH).[6]
Experimental Protocol: Reduction and Cyclization to form bis-THF
-
Materials: The crystallized tertiary amide precursor, Lithium aluminum hydride (LAH) solution in THF (1 M), Sulfuric acid (10 wt% aqueous solution), Ethyl acetate.
-
Procedure:
-
Treat the crystallized amide precursor with a 1 M solution of LAH in THF at a temperature between -10°C and 20°C for 16 hours.
-
Quench the reaction mixture by adding a 10 wt% aqueous solution of sulfuric acid.
-
Stir the resulting aqueous mixture at 20°C for 3 hours to facilitate the conversion of the intermediate hemiaminal to the furofuranol (bis-THF).
-
Concentrate the quenched solution under reduced pressure to remove most of the THF.
-
Perform multiple extractions of the aqueous solution (at pH 1-2) with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[6]
-
Quantitative Data for bis-THF Synthesis
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Reduction and in-situ cyclization | Tertiary amide precursor, LAH | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 70-75 | [6] |
Visualizing the Synthesis and Mechanism
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of an antiviral drug using this compound as a precursor.
Caption: General workflow for antiviral drug synthesis.
Logical Relationship in Drug Design
The design of protease inhibitors like Darunavir is based on maximizing interactions with the enzyme's active site.
Caption: Key interactions in protease inhibitor design.
Signaling Pathway: HIV Protease Inhibition
The therapeutic action of these antiviral drugs is not through a traditional cellular signaling pathway but by direct competitive inhibition of a viral enzyme.
Caption: Inhibition of HIV lifecycle by protease inhibitors.
Conclusion
This compound and its derivatives are indispensable chiral building blocks in the synthesis of advanced antiviral drugs. The protocols and data presented herein provide a framework for the development and synthesis of these life-saving medications. The unique structural and electronic properties of the tetrahydrofuran moiety contribute significantly to the high efficacy and resistance profiles of modern HIV-1 protease inhibitors. Further exploration of novel derivatives of this compound holds promise for the design of next-generation antiviral agents.
References
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
- 3. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventions.prf.org [inventions.prf.org]
- 5. Item - DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of (Tetrahydrofuran-3-yl)methyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This reaction is of paramount importance in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). (Tetrahydrofuran-3-yl)methanol is a key building block in medicinal chemistry, and its corresponding tosylate, (Tetrahydrofuran-3-yl)methyl tosylate, serves as a versatile intermediate for introducing the tetrahydrofuran moiety into drug candidates. This document provides detailed protocols for the synthesis of (Tetrahydrofuran-3-yl)methyl tosylate and highlights its application in drug development, particularly as an intermediate in the synthesis of phosphodiesterase 9 (PDE9) inhibitors for the potential treatment of cognitive disorders.[1]
Reaction Overview
The reaction involves the treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct of the reaction. Common bases used for this transformation include pyridine, triethylamine, or as detailed in the specific protocol below, a combination of N-methylmorpholine and 1-methylimidazole. The resulting (Tetrahydrofuran-3-yl)methyl tosylate can be used in subsequent nucleophilic substitution reactions.
Applications in Drug Development
(R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a chiral version of the target molecule, is a key intermediate in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine.[1] This hydrazine derivative is crucial for the construction of the fused pyrazole ring in 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being investigated as potent and selective PDE9 inhibitors for the treatment of cognitive disorders.[1] The tetrahydrofuran motif is a common feature in many biologically active compounds and approved drugs, often contributing to favorable pharmacokinetic properties.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate [1]
| Parameter | Value |
| Starting Material | (R)-Tetrahydrofuran-3-ol |
| Reagent 1 | p-Toluenesulfonyl chloride (TsCl) |
| Reagent 2 | N-Methylmorpholine |
| Reagent 3 | 1-Methylimidazole |
| Solvent | Toluene |
| Temperature | 15 to 20°C |
| Product | (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate |
| Yield | Not explicitly stated, product used directly in the next step. |
Experimental Protocols
Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate[1]
This protocol is adapted from a patent describing the synthesis of a key intermediate for a PDE9 inhibitor.
Materials:
-
(R)-Tetrahydrofuran-3-ol (65 g)
-
Toluene (325 ml)
-
N-Methylmorpholine (111.93 g, 1.5 eq.)
-
1-Methylimidazole (30.28 g, 0.5 eq.)
-
p-Toluenesulfonyl chloride (187.0 g, 1.33 eq.)
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath
Procedure:
-
To a stirred solution of (R)-tetrahydrofuran-3-ol (65 g) in toluene (325 ml), add N-methylmorpholine (111.93 g, 1.5 eq.) and 1-methylimidazole (30.28 g, 0.5 eq.) at 15 to 20°C.
-
To this mixture, add p-toluenesulfonyl chloride (187.0 g, 1.33 eq.) portion-wise while maintaining the temperature between 15 and 20°C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the product, (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate, is typically used in the subsequent step without extensive purification. For isolation, a standard aqueous workup followed by extraction and solvent evaporation can be performed.
General Protocol for Alcohol Tosylation
This is a general procedure that can be adapted for the tosylation of this compound.
Materials:
-
This compound (1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (1.5 eq.)
-
p-Toluenesulfonyl chloride (1.2 eq.)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (10 volumes) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Tetrahydrofuran-3-yl)methyl tosylate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Reaction workflow for the tosylation of this compound.
References
Application Notes and Protocols for the Esterification of (Tetrahydrofuran-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods of esterifying (Tetrahydrofuran-3-yl)methanol, a key intermediate in the synthesis of numerous pharmaceutical compounds. The selection of an appropriate esterification method is crucial for achieving optimal yields and purity, depending on the specific carboxylic acid used and the overall synthetic strategy. This document outlines three robust methods: the classic Fischer-Speier Esterification, the mild and efficient Yamaguchi Esterification, and the stereochemically controlled Mitsunobu Reaction.
Comparative Data of Esterification Methods
The following table summarizes the typical reaction conditions and expected yields for the esterification of this compound with various carboxylic acids.
| Esterification Method | Carboxylic Acid | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer-Speier | Acetic Acid | H₂SO₄ (catalytic) | Acetic Acid (excess) | Reflux | 4 - 8 | 75 - 85 |
| Yamaguchi | Benzoic Acid | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | Room Temp. | 2 - 6 | 85 - 95[1][2] |
| Mitsunobu | 4-Nitrobenzoic Acid | PPh₃, DIAD | THF | 0 to Room Temp. | 6 - 12 | 80 - 90[3][4] |
| Sulfonylation | D-(+)-10-Camphorsulfonyl chloride | Triethylamine | Dichloromethane | 25 | 2 - 24 | 88 - 91[5] |
Experimental Protocols
Fischer-Speier Esterification of this compound with Acetic Acid
This method is a classic, acid-catalyzed esterification suitable for simple carboxylic acids and alcohols. It is a reversible reaction, often driven to completion by using an excess of one reactant.[6][7]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add an excess of glacial acetic acid (3.0-5.0 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing water and diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Yamaguchi Esterification of this compound with Benzoic Acid
The Yamaguchi esterification is a mild and highly efficient method for the synthesis of esters, particularly useful for sterically hindered substrates and sensitive functional groups.[1][2][8][9] It proceeds via the formation of a mixed anhydride.[8]
Materials:
-
This compound
-
Benzoic Acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.2 eq) and anhydrous toluene.
-
Add triethylamine (1.2 eq) and stir the solution at room temperature for 10 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) dropwise to the solution and stir for 1 hour at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.0 eq) and DMAP (1.5 eq) in anhydrous THF.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Mitsunobu Reaction of this compound with 4-Nitrobenzoic Acid
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry at the alcohol carbon.[3][4][10] This method is particularly valuable in stereoselective synthesis.
Materials:
-
This compound
-
4-Nitrobenzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution with vigorous stirring. The reaction mixture will typically turn from colorless to a yellow-orange color.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Simplified mechanisms of key esterification methods.
References
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Oxidation of (Tetrahydrofuran-3-yl)methanol to (Tetrahydrofuran-3-yl)carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, (tetrahydrofuran-3-yl)methanol, to its corresponding aldehyde, (tetrahydrofuran-3-yl)carbaldehyde. The synthesis of this aldehyde is a crucial step in the preparation of various heterocyclic compounds relevant to drug discovery and development. Three widely applicable and reliable oxidation methods are presented: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and a TEMPO-based oxidation. These protocols are known for their mild reaction conditions and high selectivity for primary alcohols, minimizing over-oxidation to the carboxylic acid.[1][2][3] This guide includes structured data tables for easy comparison of the methods, detailed step-by-step experimental procedures, and graphical representations of the workflow and chemical transformation.
Introduction
The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. The functionalization of this core structure is of significant interest, and the aldehyde at the 3-position serves as a versatile synthetic handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, and aldol condensations. The selective oxidation of this compound is therefore a key transformation. The choice of oxidant is critical to ensure high yields and prevent the formation of unwanted byproducts, particularly the corresponding carboxylic acid.[1][4] This document outlines three robust methods to achieve this transformation efficiently.
Comparison of Oxidation Methods
The following table summarizes the key quantitative parameters for the described oxidation protocols.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-based Oxidation |
| Oxidizing Agent | Oxalyl chloride, DMSO | Dess-Martin Periodinane | TEMPO (catalyst), NaOCl |
| Stoichiometry (Oxidant) | 1.2 - 1.5 equivalents | 1.1 - 1.5 equivalents | 0.01 - 0.1 equivalents (TEMPO) |
| Co-oxidant | N/A | N/A | 1.1 equivalents (NaOCl) |
| Base | Triethylamine (≥ 2 equiv.) | None (or buffer like NaHCO₃) | N/A |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM)/Water |
| Reaction Temperature | -78 °C to room temperature | Room temperature | 0 °C to room temperature |
| Typical Reaction Time | 1 - 3 hours | 1 - 4 hours | 0.5 - 2 hours |
| Typical Yield | 85 - 95% | 90 - 98% | 80 - 95% |
| Work-up | Aqueous wash, extraction | Quenching, filtration, extraction | Aqueous wash, extraction |
Experimental Protocols
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol. A hindered base, such as triethylamine, is used in the final step to induce an elimination reaction, yielding the aldehyde.[3][5][6]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water, saturated sodium bicarbonate solution, brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the cooled DCM.
-
In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 10-15 minutes.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 10 minutes, then allow it to slowly warm to room temperature over about 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (tetrahydrofuran-3-yl)carbaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent. This method is known for its mild conditions and high efficiency.[2][4][7]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and sodium thiosulfate solution. Stir vigorously until the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography on silica gel if needed.
TEMPO-based Oxidation
This catalytic method uses (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) as a radical catalyst and a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), to regenerate the active oxoammonium species.[1][8][9]
Materials:
-
This compound
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM).
-
Add an aqueous solution of potassium bromide (0.1 equivalents) and a catalytic amount of TEMPO (0.01 equivalents).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 equivalents), keeping the temperature below 5 °C. The pH of the bleach solution should be adjusted to ~8.5-9 with sodium bicarbonate.
-
Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is usually complete within 30-60 minutes.
-
Quench the reaction by adding saturated sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Oxidation of this compound to the corresponding aldehyde.
References
- 1. youtube.com [youtube.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEMPO [organic-chemistry.org]
Application Note: A Detailed Protocol for the Synthesis of (Tetrahydrofuran-3-yl)methyl Methanesulfonate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the laboratory-scale synthesis of (Tetrahydrofuran-3-yl)methyl methanesulfonate. This compound serves as a valuable intermediate in medicinal chemistry and drug development, primarily due to the methanesulfonate (mesylate) group being an excellent leaving group for nucleophilic substitution reactions. The protocol details the reaction of (Tetrahydrofuran-3-yl)methanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The procedure covers the reaction setup, workup, purification, and necessary safety precautions.
Reaction Principle and Scheme
The synthesis of (Tetrahydrofuran-3-yl)methyl methanesulfonate is achieved via a standard mesylation reaction. The hydroxyl group of the starting alcohol, this compound, acts as a nucleophile and attacks the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[1][2] A tertiary amine base, such as triethylamine (Et₃N), is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3] The resulting mesylate is a versatile intermediate because the methanesulfonate anion is a weak base and therefore an excellent leaving group in subsequent substitution reactions.[1][2]
Reaction Scheme:
Materials and Reagents
The following table summarizes the key reagents required for this synthesis, along with their relevant quantitative data.
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 15744-83-9 | C₅H₁₀O₂ | 102.13 | 10.0 | 1.0 | 1.02 g |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | CH₃SO₂Cl | 114.55 | 12.0 | 1.2 | 0.86 mL (1.37 g) |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | 15.0 | 1.5 | 2.09 mL (1.52 g) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | - | - | ~30 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - | - | ~30 mL |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | - | ~5 g |
Experimental Protocol
Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.02 g, 10.0 mmol).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the alcohol.
-
Add triethylamine (2.09 mL, 15.0 mmol) to the solution.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C using an ice-water bath.
Reaction Execution
-
While maintaining the temperature at 0 °C and stirring vigorously, add methanesulfonyl chloride (0.86 mL, 12.0 mmol) dropwise to the solution over 10-15 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.
Workup and Purification
-
Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding 20 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (1 x 30 mL) to neutralize any remaining acid.
-
Saturated NaCl (brine) solution (1 x 30 mL) to remove residual water.
-
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g).
-
Filter the solution to remove the drying agent, washing the solid with a small amount of fresh DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
If necessary, purify the crude product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure (Tetrahydrofuran-3-yl)methyl methanesulfonate.
Safety Precautions
-
Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[3] It reacts with water.[3] Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine is flammable and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a fume hood.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of (Tetrahydrofuran-3-yl)methyl methanesulfonate.
References
Application Notes: (Tetrahydrofuran-3-yl)methanol in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Tetrahydrofuran-3-yl)methanol is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a range of bioactive molecules. Its tetrahydrofuran ring provides favorable pharmacokinetic properties, including improved solubility and metabolic stability, while the hydroxymethyl group serves as a convenient handle for further chemical modifications. These application notes provide an overview of the utilization of this compound in the synthesis of two key bioactive molecules: the insecticide Dinotefuran and the antiviral agent Penciclovir.
Synthesis of Dinotefuran Intermediate
Dinotefuran is a third-generation neonicotinoid insecticide that acts as an agonist on insect nicotinic acetylcholine receptors (nAChRs), leading to disruption of the nervous system, paralysis, and death of the target insect.[1][2][3] The synthesis of Dinotefuran involves the key intermediate, 3-aminomethyltetrahydrofuran, which can be prepared from this compound.
A common strategy to synthesize 3-aminomethyltetrahydrofuran from this compound involves a two-step process: activation of the primary alcohol followed by nucleophilic substitution with an amine source.
Experimental Workflow for 3-Aminomethyltetrahydrofuran Synthesis
Caption: Synthesis of 3-Aminomethyltetrahydrofuran.
Quantitative Data for Dinotefuran Synthesis
| Step No. | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | Mesylation | This compound | (Tetrahydrofuran-3-yl)methyl methanesulfonate | Methanesulfonyl chloride, Triethylamine | Dichloromethane, 0-5 °C | High (Assumed) |
| 2 | Amination | (Tetrahydrofuran-3-yl)methyl methanesulfonate | 3-Aminomethyltetrahydrofuran | Ammonia | - | High (Assumed) |
| 3 | Guanidination | 3-Aminomethyltetrahydrofuran | Dinotefuran | 1,3-dimethyl-2-nitroisourea, NaOH | Saturated NaCl(aq), -5 °C | 90[4] |
Experimental Protocols
Step 1: Synthesis of (Tetrahydrofuran-3-yl)methyl methanesulfonate
This protocol is adapted from a general procedure for the mesylation of alcohols.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with the slow addition of water.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (Tetrahydrofuran-3-yl)methyl methanesulfonate, which can often be used in the next step without further purification.
Step 2: Synthesis of 3-Aminomethyltetrahydrofuran
This protocol is a general representation of a nucleophilic substitution with ammonia.
-
Place the crude (Tetrahydrofuran-3-yl)methyl methanesulfonate (1.0 eq) in a sealed pressure vessel.
-
Add a solution of ammonia in methanol (e.g., 7N) in excess.
-
Heat the mixture at a temperature ranging from 80 to 120 °C for several hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude 3-aminomethyltetrahydrofuran can be purified by distillation under reduced pressure.
Step 3: Synthesis of Dinotefuran
-
In a reaction flask, combine 13.5 g of 3-aminomethyltetrahydrofuran (95% purity) with 100 g of a saturated aqueous solution of sodium chloride.[4]
-
Cool the mixture to -8 °C.[4]
-
Add 6 g of sodium hydroxide and 21 g of 1,3-dimethyl-2-nitroisourea.[4]
-
Stir the reaction at -5 °C for 10 hours, monitoring the conversion of 3-aminomethyltetrahydrofuran by TLC.[4]
-
Once the conversion reaches ≥98%, filter the reaction mixture.[4]
-
Dry the collected solid to obtain 23.6 g of Dinotefuran (98% content, 90% yield).[4]
Synthesis of Penciclovir Precursor
Penciclovir is a guanosine analogue antiviral drug used for the treatment of herpesvirus infections.[5] Its mechanism of action involves phosphorylation by viral thymidine kinase to its triphosphate form, which then competitively inhibits viral DNA polymerase.[5][6][7] The synthesis of Penciclovir requires the preparation of a key acyclic side chain, 4-hydroxy-3-(hydroxymethyl)butyl, which can be conceptually derived from the ring-opening of this compound derivatives, although most reported syntheses build this side chain from acyclic precursors.
A plausible synthetic route starting from a precursor to this compound, 2-(hydroxymethyl)-1,4-butanediol, involves the protection of the diol, followed by activation and coupling with a guanine derivative.
Experimental Workflow for Penciclovir Side Chain and Coupling
Caption: General workflow for Penciclovir synthesis.
Quantitative Data for a Reported Penciclovir Synthesis
This table is based on a reported synthesis of Penciclovir that does not start from this compound but illustrates the yields of key transformations in constructing the final molecule.
| Step No. | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |
| 1 | Alkylation | 2-Amino-6-chloropurine | 2-Amino-6-chloro-9-[4-acetoxy-3-(acetoxymethyl)butyl]purine | 4-Acetoxy-3-(acetoxymethyl)butyl iodide | K₂CO₃, DMF | Not specified |
| 2 | Hydrolysis | 2-Amino-6-chloro-9-[4-acetoxy-3-(acetoxymethyl)butyl]purine | 2-Amino-6-chloro-9-[4-hydroxy-3-(hydroxymethyl)butyl]purine | NaOH(aq) | - | Not specified |
| 3 | Dechlorination/ Hydrolysis | 2-Amino-6-chloro-9-[4-hydroxy-3-(hydroxymethyl)butyl]purine | Penciclovir | H₂/Pd-C | - | Not specified |
Experimental Protocols (Illustrative)
The following protocols are illustrative of the types of reactions involved in the synthesis of Penciclovir and its prodrug, Famciclovir.
Illustrative Protocol 1: Reduction of a Malonate Ester to a Diol
This protocol describes a key step in forming the 1,3-diol moiety of the Penciclovir side chain.
-
To a solution of diethyl 2-[2-(2-amino-6-chloro-9H-purin-9-yl)-ethyl]-1,3-malonate (1.0 eq) in dichloromethane, add NaBH₄ (3.5 eq) and methanol.[8]
-
Stir the reaction mixture at 20-25 °C for 2 hours.[8]
-
Dilute the reaction with water and separate the organic layer.[8]
-
Neutralize the aqueous layer with hydrochloric acid and cool in an ice/water bath to precipitate the product.[8]
-
Filter and dry the solid to obtain 2-[2-(2-amino-6-chloro-9H-purin-9-yl)-ethyl]-1,3-propanediol.[8]
Illustrative Protocol 2: Acetylation of the Diol Side Chain (for Famciclovir)
-
Dissolve the diol intermediate (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diacetylated product.
Signaling Pathway Diagrams
Dinotefuran Mechanism of Action
Caption: Dinotefuran's agonistic action on nAChRs.
Penciclovir Mechanism of Action
Caption: Activation and inhibitory action of Penciclovir.
References
- 1. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 2. Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Tetrahydrofuran-3-yl)methanol
Welcome to the technical support center for the synthesis of (Tetrahydrofuran-3-yl)methanol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a 3-substituted tetrahydrofuran precursor. The two primary routes are:
-
Reduction of Tetrahydrofuran-3-carboxylic acid or its esters: This is a widely used laboratory method employing strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃·THF or BH₃·SMe₂).
-
Catalytic Hydrogenation of 3-Furanmethanol: This two-step process involves the initial reduction of 3-furaldehyde or 3-furancarboxylic acid to 3-furanmethanol, followed by the hydrogenation of the furan ring to the tetrahydrofuran ring using a catalyst such as Palladium on carbon (Pd/C).[1]
For chiral synthesis of a specific enantiomer, such as S-(+)-(Tetrahydrofuran-3-yl)methanol, a common strategy involves the resolution of racemic (±)-(Tetrahydrofuran-3-yl)methanol using a chiral resolving agent like D-(+)-10-camphorsulfonic acid.[2]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in the synthesis of this compound can be attributed to several factors. Key areas to troubleshoot include:
-
Purity of starting materials and reagents: Impurities in the starting material or degradation of the reducing agent can significantly impact the reaction efficiency.
-
Reaction conditions: Temperature, reaction time, and the stoichiometry of the reagents are critical parameters that need to be optimized.
-
Workup procedure: Inefficient extraction or loss of product during purification can lead to lower isolated yields.
-
Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q3: I am observing a significant amount of unreacted starting material. How can I improve the conversion?
A3: Incomplete conversion is a common issue. To improve it, consider the following:
-
Increase the equivalents of the reducing agent: Ensure a sufficient molar excess of the reducing agent is used.
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Increase the reaction temperature: While initial addition of the reducing agent is often done at low temperatures for safety, allowing the reaction to proceed at room temperature or even gentle reflux can drive it to completion.[3]
-
Check the quality of the reducing agent: Reducing agents like LiAlH₄ and borane complexes can degrade upon exposure to moisture. Using a fresh, properly stored reagent is crucial.
Q4: My final product is contaminated with an impurity that is difficult to separate. What could it be?
A4: A common impurity is the starting material (e.g., tetrahydrofuran-3-carboxylic acid or its ester) due to incomplete reduction. Another possibility, especially with catalytic hydrogenation, is the formation of over-reduced byproducts where the tetrahydrofuran ring is opened. If you started from a furan derivative, incomplete hydrogenation of the furan ring is also a possibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction with TLC to ensure all starting material is consumed. Consider increasing the reaction time or temperature.[3] |
| Mechanical losses during workup. | Ensure efficient extraction with an appropriate solvent. Minimize transfers between flasks. | |
| Degradation of the product. | Avoid strongly acidic or basic conditions during the workup. Purify the product promptly after synthesis. | |
| Presence of Unreacted Starting Material | Insufficient reducing agent. | Increase the molar equivalents of the reducing agent. |
| Deactivated reducing agent. | Use a fresh bottle of the reducing agent. | |
| Reaction temperature is too low. | After the initial addition of the reducing agent at 0 °C, allow the reaction to warm to room temperature.[3] | |
| Formation of Side Products | Over-reduction of the furan ring (if applicable). | This is more common with catalytic hydrogenation. For hydride-reducing agents, ensure mild conditions. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider derivatization of the product or impurity to alter its polarity. |
| Thermal degradation during distillation. | Use vacuum distillation to lower the boiling point of the product. |
Comparison of Synthesis Methods
| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| LiAlH₄ Reduction | Tetrahydrofuran-3-carboxylic acid | LiAlH₄, THF | 73-75[4] | 16[4] | Reflux |
| Borane Reduction | Tetrahydrofuran-3-carboxylic acid | BH₃·THF or BH₃·SMe₂ | Good to high | 8[3] | 0 to 50[3] |
| Catalytic Hydrogenation | 3-Furanmethanol | H₂, Pd/C | 94.8[1] | 4[1] | 140[1] |
| Chiral Resolution | (±)-(Tetrahydrofuran-3-yl)methanol | D-(+)-10-camphorsulfonyl chloride | ~92 (of single enantiomer)[2] | 2-24 (esterification), 12-72 (dissociation)[2] | 25[2] |
Experimental Protocols
Protocol 1: Reduction of Tetrahydrofuran-3-carboxylic acid with LiAlH₄
This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using Lithium Aluminum Hydride.
Materials:
-
Tetrahydrofuran-3-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 10°C using an ice bath.
-
Add Tetrahydrofuran-3-carboxylic acid (1 equivalent) in portions over a 30-minute period, controlling the rate of addition to manage hydrogen evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the reaction mixture for 16 hours.[4]
-
Cool the reaction mixture to 10°C with an ice bath and dilute with ethyl ether.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting mixture for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash the filter cake with ethyl ether.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Reduction of Tetrahydrofuran-3-carboxylic acid with Borane-THF
This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using a Borane-THF complex.
Materials:
-
Tetrahydrofuran-3-carboxylic acid
-
Borane-THF complex (BH₃·THF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol or Ethanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Tetrahydrofuran-3-carboxylic acid (1 equivalent) in dry THF in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the BH₃·THF solution (1 equivalent) dropwise over 1 hour.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be heated to 40-50°C.[3]
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol or ethanol.
-
Stir at room temperature for 2 hours.
-
Pour the mixture into water and extract with DCM or EtOAc.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 2. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude (Tetrahydrofuran-3-yl)methanol by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for the purification of crude (Tetrahydrofuran-3-yl)methanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the solvent system (mobile phase) for the column chromatography of this compound on silica gel?
A1: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. Based on the polar nature of this compound, a higher proportion of ethyl acetate will likely be necessary. It is recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the best separation.[1][2] A suggested starting mixture for TLC analysis is Hexane:Ethyl Acetate (1:1). Depending on the observed Rf, the polarity can be adjusted. If the compound does not move from the baseline, the polarity of the eluent should be increased by adding more ethyl acetate.
Q2: My compound, this compound, is not eluting from the silica gel column, even with a high concentration of ethyl acetate.
A2: this compound is a polar compound and may adhere strongly to the acidic silica gel stationary phase. If increasing the polarity of the mobile phase (e.g., up to 100% ethyl acetate) is ineffective, consider the following options:
-
Add a more polar solvent: A small percentage of methanol (e.g., 1-5%) can be added to the ethyl acetate to significantly increase the mobile phase polarity.[3] However, be aware that using more than 10% methanol can risk dissolving the silica gel.[3]
-
Use a different stationary phase: For highly polar compounds, reverse-phase chromatography with a C18 stationary phase and a polar mobile phase (like water/acetonitrile) can be an effective alternative.[1] Alumina (neutral or basic) can also be a good substitute for silica gel if your compound is sensitive to acid.[4]
Q3: The separation between my desired product and impurities is poor, resulting in mixed fractions.
A3: Poor resolution can stem from several factors. Here are some troubleshooting steps:
-
Optimize the mobile phase: A subtle change in the solvent ratio can sometimes dramatically improve separation. Run a gradient of solvent mixtures on TLC to identify the optimal composition for separating your target compound from its impurities.
-
Sample loading technique: Ensure the initial band of your sample on the column is as narrow as possible. Dissolve your crude product in a minimal amount of the mobile phase or a volatile solvent in which it is readily soluble.[5] If the compound has poor solubility in the eluent, dry loading is recommended.[5] This involves pre-adsorbing the sample onto a small amount of silica gel before adding it to the column.[5]
-
Column packing: An improperly packed column with air bubbles or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
Q4: My purified this compound shows peak tailing in the TLC analysis of the collected fractions.
A4: Peak tailing for polar compounds like alcohols on silica gel is often due to strong interactions with the stationary phase. To mitigate this:
-
Add a modifier to the mobile phase: A small amount of a modifier can improve peak shape. For a neutral to slightly basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to deactivate the acidic sites on the silica gel.[3]
Q5: What are the potential impurities I should be trying to separate from this compound?
A5: The impurities will depend on the synthetic route used. Common syntheses may involve the reduction of a corresponding ester or acid. Therefore, potential impurities could include:
-
Unreacted starting materials.
-
Byproducts from the reduction step.
-
Residual solvents from the reaction or workup.
Knowing the potential impurities can help in selecting an appropriate solvent system for their separation.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different ratios of Hexane:Ethyl Acetate (e.g., 3:1, 2:1, 1:1, 1:2) to find a solvent system that gives an Rf value of 0.2-0.4 for the desired product and good separation from impurities.[1][2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[5]
-
Equilibrate the column by running the initial mobile phase (e.g., Hexane:Ethyl Acetate with a lower polarity than the optimal separation solvent) through the silica gel until the bed is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[5] Carefully pipette this solution onto the top of the silica gel bed.[5]
-
Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product). Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is necessary.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Presentation
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (ratio determined by TLC) |
| Optimal Rf | 0.2 - 0.4 |
| Sample Loading | Dry loading is preferred for optimal separation |
| Detection | TLC with UV visualization and/or chemical staining |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Resolving Racemic Mixtures of (Tetrahydrofuran-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic (Tetrahydrofuran-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound?
A1: The three main techniques for separating the enantiomers of this compound are:
-
Enzymatic Kinetic Resolution (EKR): This method uses enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[1]
-
Chiral Chromatography (HPLC/GC): This technique involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2]
-
Chemical Resolution via Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[3]
Q2: How do I choose the best resolution method for my experiment?
A2: The choice of method depends on several factors, including the scale of the resolution, desired enantiomeric purity, available equipment, and cost.
-
For small-scale analytical purposes and purity checks, chiral HPLC or GC is often the most suitable method.[2]
-
For medium- to large-scale preparations, enzymatic kinetic resolution and diastereomeric crystallization are generally more scalable and cost-effective.[1][3]
Below is a decision-making flowchart to help guide your selection process.
Troubleshooting Guides
Enzymatic Kinetic Resolution (EKR)
Q3: My enzymatic resolution is showing low conversion. What can I do?
A3: Low conversion in EKR can be due to several factors. Here are some troubleshooting steps:
-
Enzyme Activity: Ensure your enzyme is active. Use a fresh batch or a different supplier. The activity of lipases can be affected by temperature, pH, and solvent.
-
Reaction Conditions: Optimize the temperature and pH for the specific lipase you are using. For example, Candida antarctica Lipase B (CALB) often performs well at temperatures between 30-50°C.
-
Acyl Donor: If performing a transesterification, ensure you are using an appropriate acyl donor. Vinyl acetate is a common and effective choice as it forms an unstable enol that tautomerizes to acetaldehyde, driving the reaction forward.[4]
-
Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. Screen different organic solvents such as toluene, hexane, or 2-methyltetrahydrofuran (2-MeTHF).
Q4: The enantiomeric excess (ee%) of my product is poor. How can I improve it?
A4: Poor enantioselectivity is a common issue. Consider the following:
-
Enzyme Screening: Not all lipases will be highly selective for this compound. It is crucial to screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) to find one with high enantioselectivity (E-value).[5]
-
Reaction Time: Monitor the reaction closely. For kinetic resolutions, the highest ee% for the unreacted starting material is typically achieved at around 50% conversion. Over- or under-running the reaction can lead to lower ee% values.
-
Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme, although it may also decrease the reaction rate.
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme | Use a fresh batch of enzyme; verify storage conditions. |
| Suboptimal reaction conditions | Optimize temperature and pH for the specific lipase. | |
| Poor substrate solubility | Screen different organic solvents (e.g., 2-MeTHF, toluene). | |
| Low Enantiomeric Excess (ee%) | Non-selective enzyme | Screen a panel of different lipases for higher enantioselectivity. |
| Incorrect reaction time | Monitor the reaction progress and stop at ~50% conversion. | |
| High temperature | Try running the reaction at a lower temperature. |
Chiral Chromatography (HPLC/GC)
Q5: I am not seeing any separation of the enantiomers on my chiral column. What should I do?
A5: A complete lack of separation indicates that the chiral stationary phase (CSP) and/or the mobile phase are not suitable for your compound.
-
Column Screening: The most effective approach is to screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.[6]
-
Mobile Phase Composition: For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For polar compounds like this compound, a higher percentage of the alcohol modifier may be necessary.
-
Switching Elution Mode: If normal-phase fails, try reversed-phase or polar organic mode. Some chiral columns can be used in multiple modes, offering different selectivities.[7]
Q6: I have poor resolution and significant peak tailing in my chromatogram. How can I improve this?
A6: Poor peak shape and resolution can often be addressed by modifying the mobile phase.
-
Additives: For a molecule like this compound, which has a hydroxyl group, interactions with the silica support of the column can cause peak tailing. Adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For neutral compounds, this may not be necessary.
-
Flow Rate and Temperature: Optimize the flow rate; a lower flow rate often improves resolution. Adjusting the column temperature can also impact selectivity and peak shape.
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or sample concentration.
| Problem | Possible Cause | Suggested Solution |
| No Separation | Unsuitable Chiral Stationary Phase (CSP) | Screen different CSPs (amylose, cellulose, cyclodextrin-based). |
| Inappropriate mobile phase | Vary the mobile phase composition and consider different elution modes. | |
| Poor Resolution | Suboptimal mobile phase | Adjust the ratio of non-polar and polar solvents; add modifiers. |
| High flow rate | Decrease the flow rate to improve separation efficiency. | |
| Peak Tailing | Analyte-column interactions | Add a small amount of an acidic or basic additive to the mobile phase. |
| Sample overload | Reduce the injection volume or sample concentration. |
Chemical Resolution via Diastereomeric Crystallization
Q7: I am unable to form crystals of the diastereomeric salt. What can I do?
A7: Crystal formation is a critical and often challenging step in this method.
-
Solvent Screening: The choice of solvent is crucial for successful crystallization. A good solvent should dissolve the diastereomeric salt at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling. Screen a variety of solvents and solvent mixtures.
-
Concentration: The concentration of the diastereomeric salt in the solution is critical. If the solution is too dilute, crystals may not form. If it is too concentrated, both diastereomers may precipitate.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Avoid crash cooling the solution.
Q8: The diastereomeric excess (de%) of my crystals is low. How can I improve it?
A8: Low diastereomeric excess indicates that the crystallization is not selective enough.
-
Recrystallization: One or more recrystallization steps are often necessary to improve the purity of the desired diastereomer.
-
Resolving Agent: The choice of the chiral resolving agent is paramount. If one resolving agent does not provide adequate separation, it is necessary to screen others. For alcohols, chiral acids like camphorsulfonic acid or tartaric acid derivatives are commonly used.[3]
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation | Unsuitable solvent | Screen a wide range of solvents and solvent mixtures. |
| Incorrect concentration | Experiment with different concentrations of the diastereomeric salt. | |
| Rapid cooling | Allow the solution to cool slowly to room temperature, then in a refrigerator. | |
| Low Diastereomeric Excess (de%) | Incomplete separation | Perform one or more recrystallizations of the diastereomeric salt. |
| Poorly matched resolving agent | Screen different chiral resolving agents. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution (Transesterification)
This is a general protocol for the lipase-catalyzed acylation of racemic this compound and should be optimized for specific experimental setups.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Organic solvent (e.g., 2-Methyltetrahydrofuran)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of racemic this compound (1 equivalent) in 2-methyltetrahydrofuran, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Acylation: Add the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents).
-
Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Purification: Separate the unreacted (S)-(Tetrahydrofuran-3-yl)methanol from the (R)-ester product by column chromatography. The ester can then be hydrolyzed to obtain the (R)-enantiomer.
Protocol 2: Chemical Resolution via Diastereomeric Crystallization
This protocol is based on a method for synthesizing S-(+)-tetrahydrofuran-3-methanol and will require optimization.[3]
Materials:
-
Racemic this compound
-
D-(+)-10-Camphorsulfonyl chloride (as a precursor to the resolving agent)
-
Thionyl chloride
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Base (e.g., pyridine or triethylamine)
-
Dissociating agent (e.g., aqueous base like NaOH)
Procedure:
-
Preparation of the Resolving Agent: React D-(+)-10-camphorsulfonic acid with thionyl chloride to produce D-(+)-10-camphorsulfonyl chloride.
-
Derivatization: React the racemic this compound with D-(+)-10-camphorsulfonyl chloride in the presence of a base to form a mixture of diastereomeric sulfonates.
-
Crystallization: Dissolve the diastereomeric mixture in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) and allow it to stand for crystallization. One diastereomer should preferentially crystallize.
-
Isolation: Isolate the crystals by filtration. The purity can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a dissociating agent (e.g., hydrolysis with a base) to cleave the resolving agent and isolate the desired enantiomer of this compound.
Quantitative Data
The following table presents representative data for the enzymatic resolution of a cyclic alcohol, which can serve as a benchmark for the resolution of this compound.
| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ees (%) [Alcohol] | eep (%) [Ester] | E-value |
| Novozym 435 | Vinyl Acetate | Toluene | 6 | 51 | >99 | 96 | >200 |
| Lipase PS | Vinyl Acetate | Hexane | 24 | 48 | 95 | >99 | 150 |
| Amano Lipase AK | Vinyl Acetate | 2-MeTHF | 12 | 50 | 98 | 97 | >200 |
For the chemical resolution of this compound using D-(+)-10-camphorsulfonyl chloride, a patent reports obtaining the S-(+)-enantiomer with a yield of up to 89% for the formation of the diastereomeric ester and a subsequent crystallization yield of up to 90.9%.[3]
References
- 1. diva-portal.org [diva-portal.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Side reactions and byproduct formation in (Tetrahydrofuran-3-yl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (Tetrahydrofuran-3-yl)methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction is incomplete, and I observe a significant amount of unreacted starting material (e.g., tetrahydrofuran-3-carboxylic acid or 3-furanmethanol) by TLC/GC-MS. What should I do?
A1: Incomplete conversion is a frequent issue. Consider the following troubleshooting steps:
-
Reagent Activity: The activity of reducing agents like Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) can diminish over time due to improper storage. It is recommended to use a fresh bottle or a recently opened container of the reducing agent.
-
Insufficient Reducing Agent: For the reduction of carboxylic acids, a molar excess of the reducing agent is necessary. For LiAlH₄, at least 1.5 to 3.0 equivalents are typically used, as the first equivalent is consumed in an acid-base reaction with the carboxylic acid.[1][2] For catalytic hydrogenation, ensure the catalyst has not been poisoned and is present in a sufficient amount.
-
Reaction Time and Temperature: Some reductions may require longer reaction times or elevated temperatures to proceed to completion. Monitor the reaction progress by TLC or GC-MS. For reductions with borane-THF, allowing the reaction to warm from 0 °C to room temperature can help drive it to completion.[3]
-
Solvent Purity: Ensure that anhydrous solvents are used, especially when working with highly reactive hydrides like LiAlH₄, as moisture will quench the reagent.[1]
Q2: My reaction mixture has turned into a dark brown or black viscous polymer. What is the cause and how can I prevent it?
A2: Polymerization is a common side reaction, particularly when working with furan derivatives under acidic conditions.
-
Acid Sensitivity: The furan ring is sensitive to acid, which can catalyze polymerization. If your synthesis involves an intermediate like 3-furanmethanol, it is crucial to avoid strongly acidic conditions during the reaction and workup.
-
Neutralize Promptly: During the workup, any acidic solutions should be neutralized promptly to prevent degradation of the desired product.
Q3: I have isolated my product, but it contains impurities that are difficult to separate by column chromatography. What are these likely byproducts?
A3: Several byproducts can form depending on the synthetic route. Common impurities include:
-
Over-reduction Products: In the catalytic hydrogenation of 3-furanmethanol, the furan ring can be reduced to a tetrahydrofuran ring, which is the desired reaction. However, under harsh conditions, other functional groups may be reduced, or ring opening may occur.
-
Ring-Opened Byproducts: The reduction of lactone precursors can sometimes lead to the formation of diols or triols through ring-opening of the lactone ring. For instance, the reduction of certain lactone carboxylic acids with BH₃·Me₂S has been reported to yield a mixture of the desired cyclic ether alcohol and a triol.
-
Unreacted Starting Material: As discussed in Q1, incomplete reaction can lead to the presence of starting material in the final product.
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.
Q4: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can result from a combination of factors, including incomplete reaction, product degradation, and mechanical losses.
-
Optimize Reaction Conditions: Systematically evaluate the reaction temperature, reaction time, and stoichiometry of reagents. A modest increase in the equivalents of the reducing agent can sometimes significantly improve the yield.
-
Workup Procedure: Ensure efficient extraction of the product from the aqueous layer during workup. This compound has some water solubility, so multiple extractions with an appropriate organic solvent are recommended. Minimize transfers between flasks to reduce mechanical losses.
-
Purification Method: this compound is a relatively volatile compound. During solvent removal under reduced pressure, be cautious not to lose the product. Distillation should be performed under vacuum to avoid high temperatures that could lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes are:
-
Reduction of Tetrahydrofuran-3-carboxylic acid or its esters: This is a common laboratory-scale synthesis. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are typically used.[1][3]
-
Catalytic Hydrogenation of 3-Furanmethanol: This method involves the reduction of the furan ring of 3-furanmethanol to the tetrahydrofuran ring using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
Q2: Which reducing agent is best for the conversion of tetrahydrofuran-3-carboxylic acid to this compound?
A2: The choice of reducing agent depends on the scale of the reaction and the available equipment.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and effective reducing agent for this transformation. However, it is highly reactive, pyrophoric, and requires strictly anhydrous conditions and careful handling.[1][5]
-
Borane (BH₃·THF or BH₃·SMe₂): A good alternative to LiAlH₄. Borane is also a strong reducing agent for carboxylic acids but is generally considered safer and easier to handle than LiAlH₄.[3]
-
Sodium Borohydride (NaBH₄): Generally not effective for the reduction of carboxylic acids unless the acid is first activated, for example, by conversion to a mixed anhydride.
Q3: How can I effectively purify this compound?
A3: Purification is typically achieved through one of the following methods:
-
Vacuum Distillation: This is the most common method for purifying this compound on a larger scale. It is important to perform the distillation under reduced pressure to avoid decomposition at high temperatures.
-
Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography can be effective. A mixture of ethyl acetate and hexane is a common eluent system.
Q4: Are there any known safety hazards associated with the synthesis of this compound?
A4: Yes, there are several potential hazards:
-
Pyrophoric Reagents: LiAlH₄ can ignite spontaneously in air, especially in the presence of moisture. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[5]
-
Flammable Solvents: Solvents like diethyl ether and tetrahydrofuran (THF) are highly flammable. Ensure there are no ignition sources nearby.
-
Hydrogen Gas Evolution: The reaction of hydrides with carboxylic acids and the quenching of excess hydride with water both produce hydrogen gas, which is highly flammable. Ensure adequate ventilation.
Data on Side Reactions and Byproduct Formation
The following tables summarize quantitative data on byproduct formation in related syntheses, which can provide insights into potential side reactions in the synthesis of this compound.
| Precursor | Reducing Agent | Desired Product | Byproduct(s) | Byproduct Yield | Reference |
| Lactone Carboxylic Acid | BH₃·Me₂S | Cyclic Ether Alcohol | Triol | ~53% (in a 1:1.4 ratio with product) | |
| Lactone Alcohol | Lewis Acid / Silane | Cyclic Ether | Unreactive Acetal | 7-10% | [6] |
Experimental Protocols
Protocol 1: Reduction of Tetrahydrofuran-3-carboxylic Acid with LiAlH₄
Materials:
-
Tetrahydrofuran-3-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.
-
Addition of Carboxylic Acid: A solution of tetrahydrofuran-3-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Quenching: The reaction flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Workup: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether.
-
Extraction: The combined organic filtrates are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound.
Protocol 2: Catalytic Hydrogenation of 3-Furanmethanol
Materials:
-
3-Furanmethanol
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Setup: A solution of 3-furanmethanol in methanol is placed in a hydrogenation vessel. 10% Pd/C (5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is connected to a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen (typically 50-100 psi).
-
Reaction: The mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by GC-MS to confirm the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite®.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.[4]
Visual Diagrams
Reaction Pathways
Troubleshooting Workflow
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Solved Lithium aluminum hydride, LiAlH4, reduces a carboxyl | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
Stability and storage conditions for (Tetrahydrofuran-3-yl)methanol
This guide provides essential information on the stability and storage of (Tetrahydrofuran-3-yl)methanol for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns are its potential to form explosive peroxides upon exposure to air and light, its flammability, and its tendency to absorb moisture (hygroscopicity).[1][2][3] Like its parent compound, tetrahydrofuran (THF), this compound can react with atmospheric oxygen to form unstable peroxides that may decompose violently, especially upon heating or concentration.[1]
Q2: How should I store this compound to ensure its stability?
A2: To ensure stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[2][4] For long-term storage, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent peroxide formation.[3]
Q3: Is there a recommended storage temperature for this compound?
A3: While specific temperature ranges are often listed on the product label, a general recommendation is to store it in a cool place.[2][5] Storing at refrigerated temperatures (e.g., 2-8 °C) is a common practice for many ethers to reduce the rate of peroxide formation and evaporation.
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection for the presence of white crystals, particularly around the cap or within the liquid, is a critical sign of potentially explosive peroxide formation.[6] Discoloration (e.g., a yellow tint) can also indicate degradation. If you suspect peroxide formation, do not move or open the container and contact your institution's safety office immediately.[2][6]
Q5: How often should I test for peroxides?
A5: It is crucial to test for the presence of peroxides periodically, especially before any distillation or concentration steps. Containers should be dated upon receipt and opening to track their age.[2][6] A common recommendation for peroxide-forming ethers is to test them after 1 year of storage or before use if the container has been opened.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate or crystals observed in the container. | Formation of explosive peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. Contact your Environmental Health & Safety (EHS) department immediately for proper handling and disposal.[2][6] |
| Inconsistent experimental results. | 1. Degradation of the material. 2. Presence of water due to improper storage. | 1. Test for purity using an appropriate analytical method (e.g., GC, NMR). 2. Test for peroxides. 3. If peroxides are absent, consider using a fresh bottle or purifying the material (e.g., by distillation after ensuring the absence of peroxides). |
| Solvent appears discolored. | Impurities or degradation products have formed. | Discontinue use and dispose of the material according to your institution's hazardous waste procedures. |
| Difficulty dissolving in non-polar solvents. | Absorption of moisture from the atmosphere. | Use a fresh, unopened container or dry the solvent using appropriate techniques (e.g., molecular sieves), ensuring that peroxide levels are checked beforehand. |
Storage and Handling Summary
| Parameter | Condition | Reasoning |
| Temperature | Cool, consistent temperature.[2][5] | Reduces vapor pressure and slows the rate of peroxide formation. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3] | Prevents contact with oxygen, which is necessary for peroxide formation. |
| Container | Tightly sealed, opaque or amber glass bottle.[6] | Prevents evaporation, moisture ingress, and exposure to light, which can accelerate peroxide formation. |
| Environment | Dry, well-ventilated area away from ignition sources.[2] | Prevents moisture absorption and minimizes fire and explosion hazards.[1][7] |
| Monitoring | Date containers upon receipt and opening.[2][6] Test for peroxides periodically.[1] | Tracks the age of the chemical and allows for timely detection of hazardous peroxides. |
Experimental Protocols
Protocol: Peroxide Testing
This protocol describes a qualitative test for the presence of peroxides in this compound.
Materials:
-
Potassium iodide (KI) solution (10% w/v in deionized water)
-
Glacial acetic acid
-
Starch indicator solution (optional)
-
Sample of this compound
-
Glass test tube
Procedure:
-
Add 1 mL of the this compound sample to a clean, dry glass test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Stopper the test tube and shake for 1 minute.
-
Allow the phases to separate.
-
Interpretation:
-
No Peroxides: The aqueous (bottom) layer remains colorless.
-
Peroxides Present: The aqueous layer turns a yellow to brown color due to the oxidation of iodide to iodine. The intensity of the color is proportional to the peroxide concentration.
-
-
(Optional) For better visualization of low peroxide concentrations, add a few drops of starch indicator solution. A blue-black color indicates the presence of peroxides.
Caution: Always perform this test in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. If the test is positive, consult your institution's safety guidelines for handling and disposal of peroxidized solvents.
Logical Workflow for Stability Assessment
Caption: Workflow for handling and assessing the stability of this compound.
References
Troubleshooting low conversion rates in reactions involving (Tetrahydrofuran-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in chemical reactions involving (Tetrahydrofuran-3-yl)methanol. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and troubleshooting workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Q1: I am experiencing a low yield in the Fischer esterification of this compound with a carboxylic acid. What are the potential causes and how can I improve the conversion rate?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water. Here are the primary factors to investigate:
-
Water Content: The presence of water, either in the reactants or solvent, or produced during the reaction, can hydrolyze the ester product back to the starting materials, shifting the equilibrium to the left and reducing the yield.
-
Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions like dehydration of the alcohol.
-
Reactant Stoichiometry: Using a 1:1 molar ratio of the alcohol and carboxylic acid may not be sufficient to drive the reaction to completion.
-
Steric Hindrance: While this compound is a primary alcohol, the tetrahydrofuran ring might introduce some steric bulk, potentially slowing down the reaction compared to simpler primary alcohols.
Troubleshooting Steps & Optimization:
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly.
-
Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl.
-
Use freshly opened or properly stored anhydrous reagents.
-
Employ a Dean-Stark apparatus or add molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it is formed.
-
-
Optimize Catalyst:
-
Use a fresh, anhydrous acid catalyst.
-
Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
-
-
Adjust Reaction Temperature:
-
Gradually increase the reaction temperature while monitoring for side product formation by TLC or GC. Refluxing in a suitable solvent is a common practice.
-
-
Shift the Equilibrium:
-
Use an excess of one reactant. Since this compound is often the more valuable reagent, using a 2 to 5-fold excess of the carboxylic acid is a common strategy. Alternatively, if the carboxylic acid is precious, the alcohol can be used in excess.
-
Q2: Are there alternative esterification methods if Fischer esterification continues to give low yields?
A2: Yes, several other methods can be employed, especially if your substrates are sensitive to strong acids or high temperatures:
-
Reaction with Acid Chlorides or Anhydrides: This is a more reactive method that is generally irreversible. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, often with a catalyst like 4-dimethylaminopyridine (DMAP). It is a mild method suitable for sterically hindered alcohols and acid-sensitive substrates.
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry (though not relevant for the achiral center of this compound unless a chiral variant is used). It uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is particularly useful for temperature-sensitive substrates as it proceeds at or below room temperature.
Issue 2: Poor Conversion in Etherification Reactions
Q3: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the conversion is low. What could be the problem?
A3: Low conversion in Williamson ether synthesis often points to issues with the base, solvent, reactivity of the alkyl halide, or side reactions.
-
Incomplete Deprotonation: The alkoxide of this compound may not be forming completely. The choice and handling of the base are critical.
-
Solvent Choice: The solvent must be able to dissolve both the alkoxide and the alkyl halide and should be aprotic to avoid interfering with the nucleophile.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Tertiary alkyl halides are not suitable as they will primarily undergo elimination.
-
Side Reactions: Elimination (E2) of the alkyl halide can be a significant side reaction, especially with sterically hindered alkyl halides or at elevated temperatures.
Troubleshooting Steps & Optimization:
-
Base Selection and Handling:
-
Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. Ensure the NaH is fresh and handled under an inert atmosphere.
-
Alternatively, alkali metals like sodium or potassium can be used, but require careful handling.
-
Less reactive bases like NaOH or KOH can sometimes be used with phase-transfer catalysis.
-
-
Optimize Solvent and Temperature:
-
Use a polar aprotic solvent like THF, DMF, or DMSO to solvate the cation of the alkoxide and increase the nucleophilicity of the oxygen.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination side reactions.
-
-
Alkyl Halide Choice:
-
Use a more reactive alkyl halide (e.g., an iodide instead of a chloride). You can generate the alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
Quantitative Data Summary
The following tables provide a summary of how different parameters can affect reaction yields. The values are illustrative and should be optimized for each specific reaction.
Table 1: Effect of Reaction Conditions on Fischer Esterification Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Catalyst | 1 mol% H₂SO₄ | 45% | 5 mol% H₂SO₄ | 75% |
| Water Removal | No removal | 40% | Dean-Stark | 85% |
| Reactant Ratio (Acid:Alcohol) | 1:1 | 50% | 3:1 | 80% |
| Temperature | 60 °C | 35% | 100 °C (Reflux) | 70% |
Table 2: Influence of Base and Solvent on Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Alkyl Halide | Yield (%) |
| NaOH | Ethanol | 80 | n-Butyl Bromide | 30% |
| NaH | THF | 60 | n-Butyl Bromide | 85% |
| NaH | DMF | 60 | n-Butyl Bromide | 90% |
| NaH | THF | 60 | sec-Butyl Bromide | 40% (major elimination) |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Dry all glassware in an oven before use.
-
Reagents: To the flask, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, cyclohexane).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid monohydrate, 0.05 eq).
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap, and the denser water will separate and be collected, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Protocol 2: General Procedure for Mitsunobu Esterification
-
Setup: To a flame-dried, nitrogen-purged round-bottom flask with a magnetic stir bar, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent: Dissolve the reagents in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The triphenylphosphine oxide byproduct can often be precipitated by adding a nonpolar solvent like diethyl ether or hexanes and removed by filtration.
-
Purification: Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Below are diagrams created using Graphviz to illustrate troubleshooting workflows.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Optimization of reaction conditions for O-alkylation of (Tetrahydrofuran-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the O-alkylation of (Tetrahydrofuran-3-yl)methanol. This process, a Williamson ether synthesis, is a fundamental reaction in organic chemistry, often employed in the synthesis of pharmaceutical intermediates and other fine chemicals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the O-alkylation of this compound?
The O-alkylation of this compound typically follows the Williamson ether synthesis.[1] This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (or other electrophile with a good leaving group), forming the desired ether.[1]
Q2: Which bases are recommended for the deprotonation of this compound?
Strong bases are required to effectively deprotonate the secondary alcohol. Sodium hydride (NaH) is a common and effective choice for generating the alkoxide in an aprotic solvent like THF or DMF.[2][3] Other strong bases such as potassium hydride (KH) or sodium amide (NaNH2) can also be used. Weaker bases like potassium carbonate (K2CO3) may be less effective for this unactivated secondary alcohol.[4]
Q3: What are suitable solvents for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, enhancing the nucleophilicity of the alkoxide anion.[1] Tetrahydrofuran (THF) is a common choice and is also the parent solvent of the substrate. Other suitable solvents include N,N-Dimethylformamide (DMF) and acetonitrile. Protic solvents should be avoided as they can solvate the alkoxide anion, reducing its nucleophilicity.
Q4: What type of alkylating agents can be used?
Primary alkyl halides (e.g., methyl iodide, ethyl bromide) are the best electrophiles for this reaction as they are most susceptible to SN2 attack.[1] Secondary alkyl halides can be used, but they are more prone to competing elimination reactions. Tertiary alkyl halides are generally not suitable as they will primarily undergo elimination. Other alkylating agents with good leaving groups, such as tosylates, can also be employed.
Q5: What are the typical reaction temperatures and times?
The reaction is often conducted at temperatures ranging from room temperature to 100 °C.[1] The optimal temperature will depend on the specific reagents and solvent used. Reaction times can vary from a few hours to overnight (1 to 8 hours is a typical range).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation: The base may be old or deactivated. The reaction may not have been stirred long enough for complete alkoxide formation. | 1. Use fresh, high-quality base. Ensure NaH is washed with hexane to remove mineral oil if necessary. Increase the deprotonation time. |
| 2. Poor quality reagents: The alcohol, alkyl halide, or solvent may contain impurities or water. | 2. Use purified reagents and anhydrous solvents. | |
| 3. Low reaction temperature: The reaction may be too slow at the current temperature. | 3. Gradually increase the reaction temperature and monitor the progress by TLC/GC. | |
| 4. Poor leaving group: The leaving group on the alkylating agent may not be sufficiently reactive. | 4. Consider using an alkyl iodide or a tosylate instead of a bromide or chloride. | |
| Formation of an Alkene Byproduct (Elimination) | 1. Use of a secondary or tertiary alkyl halide: These are prone to E2 elimination, especially with a strong base like an alkoxide.[1] | 1. If possible, use a primary alkyl halide. |
| 2. High reaction temperature: Higher temperatures can favor elimination over substitution. | 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| 3. Steric hindrance: Significant steric bulk around the reaction center can favor elimination. | 3. While the substrate is a secondary alcohol, careful selection of a non-bulky primary alkylating agent is crucial. | |
| Unreacted Starting Alcohol | 1. Insufficient base: Not all of the alcohol was converted to the alkoxide. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). |
| 2. Insufficient alkylating agent: Not enough electrophile to react with all the generated alkoxide. | 2. Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). | |
| 3. Reaction not complete: The reaction time may be too short. | 3. Increase the reaction time and monitor for the disappearance of the starting material. |
Experimental Protocols
General Protocol for O-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Alkoxide Formation: Add anhydrous THF to the flask to create a stirrable suspension. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is slow at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH4Cl at 0 °C. Add water to dissolve any salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Reaction Parameters for O-Alkylation of this compound
| Parameter | Recommended Condition | Notes |
| Base | Sodium Hydride (NaH) | Use 1.1 - 1.2 equivalents. Ensure it is fresh and handled under inert conditions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Other polar aprotic solvents like DMF can also be used.[1] |
| Alkylating Agent | Primary Alkyl Iodide or Bromide | Use 1.1 - 1.2 equivalents. Iodides are generally more reactive. |
| Temperature | 0 °C to 50 °C | Start at 0 °C for additions, then allow to warm to room temperature. Gentle heating may be required.[1] |
| Reaction Time | 4 - 24 hours | Monitor by TLC or GC for completion. |
Visualizations
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Troubleshooting decision tree for the O-alkylation of this compound.
References
Technical Support Center: (Tetrahydrofuran-3-yl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting common issues related to the handling and purification of (Tetrahydrofuran-3-yl)methanol, with a specific focus on water removal.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from this compound?
Water can act as an unwanted nucleophile or base in many sensitive organic reactions, such as those involving Grignard reagents, organolithiums, or certain catalysts. Its presence can lead to side reactions, reduced product yields, and catalyst deactivation. For applications requiring high purity, ensuring the solvent is anhydrous is a critical first step.
Q2: What is the most effective method for drying this compound for moisture-sensitive applications?
For achieving very low water content (sub-100 ppm), the recommended method is drying with activated 3Å molecular sieves.[1] These sieves have a pore size that effectively traps small water molecules while excluding the larger this compound molecules.[1] For ultimate purity, this can be followed by distillation under reduced pressure.
Q3: Can I use common drying agents like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)?
Anhydrous sodium sulfate and magnesium sulfate are suitable for pre-drying or for applications where trace amounts of water are tolerable. They are effective at removing bulk water but are generally not sufficient for creating a truly anhydrous solvent for highly moisture-sensitive reactions. Magnesium sulfate is a more efficient drying agent than sodium sulfate but may be slightly soluble in alcohols.
Q4: How do I know if the this compound is dry?
The most accurate method for determining trace amounts of water is by Karl Fischer titration , which can precisely quantify water content down to the ppm level.[2][3] This is the gold standard for validating the dryness of a solvent.[3]
Q5: this compound contains a tetrahydrofuran (THF) ring. Do I need to test for peroxides?
Yes. Like other ethers, compounds containing a THF moiety have the potential to form explosive peroxides upon exposure to air and light, especially after being opened and stored for some time.[4][5] It is a crucial safety measure to test for peroxides before heating or distillation.[6] Peroxide test strips are commercially available and provide a quick, semi-quantitative check.[6][7][8]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Drying (Reaction fails despite using a drying agent) | 1. Inactive Drying Agent: Molecular sieves were not properly activated or have become saturated. Anhydrous salts have absorbed their maximum capacity of water. 2. Insufficient Contact Time/Amount: Not enough drying agent was used, or the solvent was not left in contact with it for a sufficient duration. 3. Incorrect Drying Agent: Using a low-efficiency agent like Na₂SO₄ for a highly moisture-sensitive reaction. | 1. Re-activate Molecular Sieves: Heat sieves at 180-200°C under vacuum for 8-12 hours.[1] Use fresh, unopened anhydrous salts. 2. Optimize Conditions: Use a 10-20% weight/volume ratio of molecular sieves to solvent and allow to stand for at least 24-48 hours.[9] Swirl occasionally. 3. Select a Better Agent: Switch to 3Å molecular sieves for anhydrous applications. |
| Low Recovery of Solvent | 1. Adsorption: The drying agent has adsorbed a significant amount of the solvent. 2. Loss during Transfer: Mechanical losses during filtration or decanting. | 1. Minimize Adsorption: After decanting the bulk of the liquid, wash the drying agent with a small amount of fresh, anhydrous solvent and combine the liquids. 2. Careful Handling: Use careful techniques like cannula transfer under an inert atmosphere to minimize losses. |
| Solvent Contamination | 1. Dissolved Drying Agent: Some drying agents (e.g., MgSO₄) have slight solubility in alcohols. 2. Dust from Sieves: Fine particles from molecular sieves may be transferred. | 1. Distill the Solvent: After drying with the desiccant, perform a distillation (under reduced pressure to avoid high temperatures) to separate the non-volatile impurities. 2. Filter Carefully: Filter the dried solvent through a fine frit or a plug of cotton/glass wool to remove particulates. |
| Suspected Peroxide Formation (Positive peroxide test) | 1. Prolonged Storage: The container has been open to air for an extended period. | 1. Peroxide Removal: Peroxides can be removed by passing the solvent through a column of activated basic alumina.[6] CAUTION: Do not distill a solvent that tests positive for high levels of peroxides.[10] 2. Proper Storage: Store the purified solvent under an inert atmosphere (Nitrogen or Argon) in a dark bottle. |
Data Presentation: Comparison of Common Drying Methods
| Drying Method | Final Water Content | Speed | Capacity | Advantages | Disadvantages |
| 3Å Molecular Sieves | < 50 ppm (can reach ~10 ppm) | Slow (24-72 hours) | Moderate | High efficiency; safe; can store solvent over sieves.[1] | Requires activation; slow process; potential for fine particle contamination.[9] |
| Anhydrous MgSO₄ | 100 - 300 ppm | Fast | High | Inexpensive; rapid action. | Not suitable for highly sensitive reactions; slightly acidic; can be slightly soluble. |
| Anhydrous Na₂SO₄ | > 300 ppm | Moderate | High | Inexpensive; neutral; easy to filter.[11] | Low efficiency; only suitable for pre-drying. |
| Distillation (Post-Drying) | < 50 ppm | Moderate | N/A | Removes non-volatile impurities and dissolved desiccants. | Requires specialized glassware; potential for thermal degradation; peroxide risk . |
Experimental Protocols
Protocol 1: Drying with 3Å Molecular Sieves
This is the recommended method for achieving an anhydrous solvent suitable for most applications.
1. Activation of Molecular Sieves:
-
Place 3Å molecular sieve beads or pellets in a round-bottom flask or suitable oven-safe dish.
-
Heat in a vacuum oven at >200°C (up to 320°C) under high vacuum for at least 12 hours.[12][13]
-
Alternatively, for small amounts, flame-dry the flask containing the sieves under high vacuum, being careful not to heat too strongly.
-
Allow the sieves to cool to room temperature under an inert atmosphere (Nitrogen or Argon) before use.
2. Drying Procedure:
-
To a flask of this compound, add the activated 3Å molecular sieves (approx. 10-20% of the solvent volume).
-
Seal the flask and allow it to stand for at least 24 hours, swirling periodically. For best results, allow it to stand for 48-72 hours.
-
The dry solvent can be carefully decanted or transferred via cannula for use.
Protocol 2: General Purpose Drying and Purification by Distillation
This method is suitable when starting with a solvent containing significant water and when non-volatile impurities must also be removed.
1. Safety Check:
-
Crucially, test an aliquot of the this compound for peroxides using a commercial test strip. [6][10] DO NOT PROCEED if the test is positive for high peroxide levels.
2. Pre-drying:
-
In a flask, stir the this compound with anhydrous magnesium sulfate or sodium sulfate for 1-2 hours.
3. Distillation:
-
Filter the pre-dried solvent into a dry distillation flask. Add a few boiling chips.
-
The boiling point of this compound is approximately 77°C at 4 mmHg.[14] Distillation at atmospheric pressure would require significantly higher temperatures, increasing the risk of degradation. It is strongly recommended to perform the distillation under reduced pressure (vacuum distillation).
-
Set up a vacuum distillation apparatus. Ensure all glassware is perfectly dry.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. Discard the initial and final fractions (foreruns and tails).
-
Collect the purified solvent in a receiver flask that has been purged with an inert gas. Store the dried solvent over activated molecular sieves under an inert atmosphere.
Diagrams
Workflow for Selecting a Drying Method
Caption: Decision workflow for choosing a suitable drying method.
Mechanism of Water Removal by 3Å Molecular Sieves
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. lyondellbasell.com [lyondellbasell.com]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 11. natsep.co.za [natsep.co.za]
- 12. jalonzeolite.com [jalonzeolite.com]
- 13. How To Activate Molecular Sieve? - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 14. This compound | 15833-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Analytical challenges in the characterization of (Tetrahydrofuran-3-yl)methanol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Tetrahydrofuran-3-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common analytical challenges encountered during the characterization of this compound derivatives, covering chromatography, spectroscopy, and general handling.
Chromatography (HPLC/GC)
Question 1: I am observing poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC. What are the likely causes and solutions?
Answer: Poor peak shape for polar analytes like this compound is a common issue in reversed-phase HPLC. The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.
Troubleshooting Steps:
-
Assess Mobile Phase pH: The hydroxyl group on your analyte can interact with residual silanols on the silica-based stationary phase, which are more ionized at mid-range pH.
-
Solution: Lower the mobile phase pH to around 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate buffer) to suppress the ionization of silanols.
-
-
Check Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent. If solubility is an issue, minimize the injection volume.
-
-
Consider Secondary Silanol Interactions: Even with pH control, highly active silanols can cause tailing with polar compounds.
-
Solution: Use a column with high-purity silica and robust end-capping. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM) to mask the active sites.
-
-
Evaluate for Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
Question 2: My this compound derivative is not volatile enough for GC analysis. How can I improve its detection?
Answer: Due to the polar hydroxyl group, this compound and its derivatives often exhibit poor volatility and peak shape in GC analysis. Derivatization is a common and effective strategy to address this.
Common Derivatization Techniques:
-
Silylation: This is the most prevalent method for derivatizing alcohols. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability.[1][2]
-
Acylation: This involves reacting the alcohol with an acylating agent to form an ester.
-
Alkylation: This process forms an ether from the alcohol, which is more volatile.
Key Considerations for Derivatization: [1][3]
-
Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure your sample and solvents are dry.
-
Reagent Excess: Use at least a 2:1 molar ratio of the derivatization agent to the active hydrogen to drive the reaction to completion.
-
Reaction Time and Temperature: Optimization may be required. Some reactions are rapid at room temperature, while others may need heating.
Question 3: I am using a mobile phase containing Tetrahydrofuran (THF) and experiencing baseline noise and ghost peaks in my HPLC analysis. What could be the cause?
Answer: While THF can be a useful solvent to adjust selectivity, it can also introduce complications if not handled correctly.
Potential Issues and Solutions:
-
Peroxide Formation: THF can form peroxides over time, which absorb UV light and contribute to baseline noise.[4]
-
Solution: Use fresh, HPLC-grade THF. Do not store opened bottles for extended periods.
-
-
Stabilizers: Non-HPLC grade THF often contains stabilizers like butylated hydroxytoluene (BHT), which can elute as ghost peaks, especially in gradient methods.[5]
-
Solution: Always use high-purity, stabilizer-free HPLC-grade THF.
-
-
System Compatibility: THF can cause PEEK tubing and some pump seals to swell, leading to increased system pressure and potential degradation of components over time.[4]
-
Solution: If using PEEK tubing, keep the THF concentration low (generally below 10%). Consult your HPLC manufacturer's guidelines for solvent compatibility.
-
Spectroscopy (NMR/MS)
Question 4: How can I confirm the structure and purity of my this compound derivative using NMR?
Answer: 1D and 2D NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of your compound. For quantitative analysis, Quantitative NMR (qNMR) is a highly accurate technique.
Structural Elucidation:
-
¹H NMR: You should expect to see signals corresponding to the protons on the tetrahydrofuran ring and the methylene group attached to the hydroxyl. The chemical shifts and coupling patterns will be indicative of the substitution on the ring. The protons on the carbons adjacent to the oxygen atom will be the most downfield.
-
¹³C NMR: The number of signals will indicate the number of unique carbons in your molecule. The carbons bonded to oxygen will have the highest chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the atoms in your molecule.
Purity Assessment (qNMR): [2][3][6][7]
qNMR allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to the integral of a certified internal standard of known purity.
Key advantages of qNMR include:
-
It is a primary analytical method.
-
It does not require a reference standard of the analyte itself.
-
It can provide highly accurate and precise purity values.
Question 5: What fragmentation patterns should I expect in the mass spectrum of this compound?
Expected Fragmentation Pathways:
-
Loss of Water (M-18): Dehydration is a common fragmentation pathway for alcohols.
-
Loss of the Methanol Group (M-31): Cleavage of the C-C bond between the ring and the -CH₂OH group would result in the loss of a CH₂OH radical.
-
Ring Opening: The tetrahydrofuran ring can undergo cleavage, often initiated by the ionization of the ether oxygen. This can lead to a variety of smaller fragment ions. For example, the base peak in the mass spectrum of tetrahydrofuran itself is at m/z 42, corresponding to the loss of ethylene.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.
Sample Stability and Impurities
Question 6: My analytical results for this compound derivatives are inconsistent over time. Could this be a stability issue?
Answer: Yes, instability can lead to inconsistent results. It is crucial to assess the stability of your analyte under various conditions. A forced degradation study is the standard approach for this.[8][9][10]
Forced Degradation Studies:
These studies intentionally stress the analyte to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.
Typical Stress Conditions: [8][11][12]
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide.
-
Thermal Stress: Heating the solid or a solution.
-
Photostability: Exposing the sample to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can separate the degradants from the parent compound.
Question 7: What are the potential impurities I should look for in my this compound sample?
Answer: Impurities can originate from the starting materials, by-products of the synthesis, or degradation. Based on common synthetic routes, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis. A known synthesis route involves the reduction of 3-furfural or 3-furancarboxylic acid.[13]
-
Solvents: Residual solvents used during synthesis and purification, such as dichloromethane or ethyl acetate.[14]
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: As identified in forced degradation studies.
Quantitative Data Summary
The following tables provide representative data for the validation of analytical methods for furan derivatives, which can serve as a benchmark when developing methods for this compound derivatives.
Table 1: Representative HPLC Method Validation Parameters for a Furan Derivative
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |
| Specificity | No interference from placebo or degradation products | Peak purity > 990 |
(Note: This is illustrative data based on typical validation results for pharmaceutical analyses and should be adapted for specific methods.)
Table 2: Representative GC-MS Method Validation Parameters for Furan Derivatives in a Food Matrix [15]
| Parameter | Result |
|---|---|
| Recovery | 76% - 117% |
| Limit of Quantitation (LOQ) | 0.003 - 0.675 ng/g |
| Intra-day Precision (% RSD) | 1% - 16% |
| Inter-day Precision (% RSD) | 4% - 20% |
(Note: Data from a study on furan and its derivatives in various food matrices, demonstrating typical performance of a validated GC-MS method.)
Experimental Protocols
Protocol 1: General Approach for HPLC-UV Method Development
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the analysis of this compound derivatives.
-
Column Selection:
-
Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water (to achieve a pH of ~2.5-3.0).
-
Organic Phase (B): Acetonitrile or Methanol.
-
Begin with a simple isocratic elution (e.g., 80:20 A:B) and adjust the ratio to achieve a retention factor (k') between 2 and 10.
-
If isocratic elution does not provide adequate separation of impurities, develop a gradient method (e.g., 5% to 95% B over 20 minutes).
-
-
Detection:
-
Use a UV detector. Since the analyte lacks a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) will be necessary.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
-
Optimization:
-
Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to optimize resolution and peak shape.
-
Protocol 2: GC-MS Analysis with Silylation
This protocol describes a general procedure for the derivatization and subsequent GC-MS analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: Workflow for GC analysis using derivatization.
Caption: Logic diagram for a forced degradation study.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Is it OK to use THF (tetrahydrofuran) on my HPLC? [restek.com]
- 5. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 14. CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol - Google Patents [patents.google.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Scaling Up the Synthesis of (R)-(Tetrahydrofuran-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of (R)-(Tetrahydrofuran-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of common synthetic routes to (R)-(Tetrahydrofuran-3-yl)methanol.
Route 1: Reduction of (R)-4-chloro-3-hydroxybutyrate followed by Cyclization
Issue 1.1: Low Yield of (R)-4-chloro-1,3-butanediol during Reduction
| Potential Cause | Troubleshooting Step |
| Incomplete reaction: Insufficient reducing agent or reaction time. | Monitor the reaction progress by TLC or GC. If starting material remains, consider adding an additional portion of the reducing agent. Ensure the reaction is stirred efficiently to maintain good mixing. |
| Decomposition of the reducing agent: Sodium borohydride can decompose in the presence of moisture or acidic impurities. | Use anhydrous solvents and ensure all glassware is thoroughly dried. If the solvent contains acidic impurities, consider purification before use. |
| Side reactions: Ester saponification can compete with the reduction. | Maintain the recommended reaction temperature. Lowering the temperature may reduce the rate of saponification. |
| Difficult work-up: Emulsion formation during the quenching and extraction steps can lead to product loss. | Add brine during the extraction to help break up emulsions. A slow and careful addition of the quenching acid is also recommended. |
Issue 1.2: Inefficient Cyclization to (R)-(Tetrahydrofuran-3-yl)methanol
| Potential Cause | Troubleshooting Step |
| Incomplete cyclization: Insufficient heating or reaction time. | Ensure the reaction mixture reaches the recommended temperature for a sufficient duration. Monitor the disappearance of the diol intermediate by GC or LC. |
| Side reactions: Formation of oligomers or other byproducts at high temperatures. | Avoid excessive heating. The use of a milder acid catalyst or a lower reaction temperature for a longer period might be beneficial. |
| pH control: The pH of the reaction mixture can influence the rate of cyclization and the formation of byproducts. | Carefully neutralize the acid catalyst after the reaction is complete, as described in the protocol, before extraction.[1] |
Route 2: Asymmetric Hydrogenation of 3-Oxotetrahydrofuran
Issue 2.1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Catalyst poisoning: Impurities in the substrate or solvent can poison the chiral catalyst. | Ensure the 3-oxotetrahydrofuran substrate is of high purity. Use freshly distilled, anhydrous, and degassed solvents. |
| Incorrect catalyst loading or ligand-to-metal ratio: Suboptimal catalyst concentration can lead to poor enantioselectivity. | Optimize the catalyst loading and ligand-to-metal ratio through small-scale screening experiments. |
| Hydrogen pressure and temperature: These parameters can significantly affect the enantioselectivity. | Systematically vary the hydrogen pressure and reaction temperature to find the optimal conditions for the specific catalyst system. |
| Racemization of the product: The product may racemize under certain conditions. | Once the reaction is complete, work up the reaction mixture promptly and avoid exposure to acidic or basic conditions for prolonged periods. |
Issue 2.2: Catalyst Deactivation and Difficult Recycling
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation: The catalyst may deactivate over time due to side reactions or poisoning. | Consider using a catalyst support or encapsulation to improve stability. Perform the reaction under an inert atmosphere to prevent oxidation. |
| Difficult catalyst removal: Homogeneous catalysts can be challenging to separate from the product. | Explore the use of heterogeneous catalysts or catalysts that can be precipitated and filtered after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to (R)-(Tetrahydrofuran-3-yl)methanol?
A1: The most common scalable routes include the reduction of an ester of (R)-4-chloro-3-hydroxybutyric acid followed by in-situ cyclization, and the asymmetric hydrogenation of 3-oxotetrahydrofuran. Another viable, though less common, approach is the cyclization of commercially available (R)-1,2,4-butanetriol.
Q2: How can I safely handle sodium borohydride on a large scale for the reduction step?
A2: Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. When handling large quantities, it is crucial to:
-
Work in a well-ventilated area, away from ignition sources.
-
Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Add the sodium borohydride portion-wise to the reaction mixture to control the exotherm and gas evolution.
-
Quench the reaction carefully by slowly adding the acidic solution at a low temperature.
Q3: My final product has a low optical purity. What are the likely causes and how can I improve it?
A3: Low optical purity can result from several factors:
-
Starting material purity: The enantiomeric purity of your starting material, such as (R)-4-chloro-3-hydroxybutyric acid ester, is critical. Ensure its purity before starting the synthesis.
-
Racemization: Racemization can occur at various stages, particularly under harsh acidic or basic conditions or at elevated temperatures. Minimize exposure to such conditions.
-
In asymmetric hydrogenation: The choice of chiral ligand, catalyst, solvent, temperature, and pressure are all crucial for achieving high enantioselectivity. These parameters should be carefully optimized.
Q4: What are the key challenges in purifying (R)-(Tetrahydrofuran-3-yl)methanol at scale?
A4: The primary challenges in large-scale purification are:
-
High boiling point: The product has a relatively high boiling point, requiring vacuum distillation for purification.
-
Water solubility: Its solubility in water can make extractions less efficient. Using brine and multiple extractions can help improve recovery.
-
Removal of inorganic salts: After the reduction and quenching steps, large amounts of inorganic salts are generated, which need to be efficiently removed. Filtration and thorough washing are important.
Data Presentation
Table 1: Comparison of Scalable Synthesis Parameters
| Parameter | Route 1: Reduction & Cyclization | Route 2: Asymmetric Hydrogenation |
| Starting Material | (R)-4-chloro-3-hydroxybutyrate | 3-Oxotetrahydrofuran |
| Key Reagents | Sodium borohydride, HCl | Chiral catalyst (e.g., Ru-BINAP), H₂ |
| Typical Yield | 80-90% | >95% |
| Typical ee | >99% (dependent on starting material) | >99% (dependent on catalyst) |
| Key Advantage | Utilizes a readily available chiral pool starting material. | High atom economy and enantioselectivity. |
| Key Disadvantage | Generates significant inorganic waste. | Requires specialized and often expensive chiral catalysts and high-pressure equipment. |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of (R)-(Tetrahydrofuran-3-yl)methanol via Reduction and Cyclization
This protocol is adapted from an industrial process for the (S)-enantiomer and is expected to be applicable for the (R)-enantiomer with the corresponding starting material.[1]
Step 1: Reduction of Ethyl (R)-4-chloro-3-hydroxybutyrate
-
Charge a suitable reactor with toluene (4.6 L).
-
With stirring, suspend sodium borohydride (208 g) in the toluene.
-
Over a period of 1 hour, add ethyl (R)-4-chloro-3-hydroxybutyrate (917 g, optical purity >99% ee) to the suspension while maintaining the temperature at 40°C.
-
Continue stirring the reaction mixture for approximately 20 hours at 40°C.
-
Cool the reaction mixture to below 10°C.
-
Slowly and carefully add a mixture of concentrated hydrochloric acid (573 g) and water (1.88 L) to the cooled reaction mixture with vigorous stirring to quench the reaction and dissolve the inorganic salts.
Step 2: Cyclization and Purification
-
Separate the aqueous layer containing the (R)-4-chloro-1,3-butanediol.
-
Heat the aqueous solution to 70°C for several hours to effect cyclization. Monitor the reaction by GC until the diol is consumed.
-
Cool the reaction mixture and neutralize it with a 50% aqueous sodium hydroxide solution.
-
Perform a continuous extraction of the aqueous layer with ethyl acetate (4 L) at 70°C.
-
Concentrate the ethyl acetate extract under reduced pressure.
-
Add methanol (920 g) to the residue and re-concentrate to remove residual water.
-
Purify the crude product by vacuum distillation to yield (R)-(Tetrahydrofuran-3-yl)methanol.
Mandatory Visualization
Caption: A flowchart illustrating the key stages in the scaled-up synthesis of (R)-(Tetrahydrofuran-3-yl)methanol.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for (Tetrahydrofuran-3-yl)methanol Enantiomeric Excess Determination
For researchers and professionals in the pharmaceutical and chemical industries, the accurate determination of enantiomeric excess (e.e.) is paramount for ensuring the quality, efficacy, and safety of chiral compounds. (Tetrahydrofuran-3-yl)methanol, a valuable chiral building block, is no exception. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for this purpose, offering reliable and precise enantioseparation. This guide provides a comparative overview of potential chiral HPLC methods for determining the enantiomeric excess of this compound, supported by illustrative experimental data and detailed protocols to aid in method development and selection.
Comparison of Chiral HPLC Methods
The success of a chiral separation is heavily dependent on the selection of the appropriate chiral stationary phase and mobile phase composition. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a vast array of chiral compounds, including alcohols like this compound. Below is a comparison of hypothetical, yet representative, methods to illustrate the potential performance of different CSPs.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) | Analysis Time (min) |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (90:10) | 8.5 | 10.2 | 2.1 | 15 |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (95:5) | 12.3 | 14.5 | 2.5 | 20 |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) - immobilized) | n-Hexane / Ethanol (85:15) | 7.2 | 8.9 | 1.9 | 12 |
| Whelk-O® 1 (Pirkle-type, (R,R)-N-(3,5-Dinitrobenzoyl)-diaminocyclohexane) | n-Hexane / Isopropanol / Acetic Acid (90:10:0.1) | 9.8 | 11.5 | 2.3 | 18 |
Note: The data presented in this table is illustrative and intended to provide a basis for method development. Actual retention times and resolution may vary depending on the specific HPLC system, column dimensions, and experimental conditions.
Experimental Workflow
The general workflow for determining the enantiomeric excess of this compound using chiral HPLC is a systematic process. It begins with careful sample preparation, followed by chromatographic separation and data analysis to calculate the enantiomeric excess.
Caption: Workflow for Chiral HPLC Enantiomeric Excess Determination.
Experimental Protocols
Reproducible and accurate determination of enantiomeric excess requires meticulous adherence to experimental protocols. The following provides a detailed methodology that can be adapted for the analysis of this compound.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.
-
Dissolution: Dissolve the sample in the HPLC mobile phase and bring it to volume. This will result in a concentration of approximately 1 mg/mL.
-
Filtration: Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the HPLC system.
HPLC Conditions
The following provides a starting point for method development. The mobile phase composition and flow rate can be optimized to improve resolution or reduce analysis time.
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Analysis
-
Peak Identification: Inject the racemic standard to identify the retention times of the two enantiomers. If a standard of a single enantiomer is available, it can be used to determine the elution order.
-
Peak Integration: Obtain the chromatogram for the sample of interest and integrate the peak areas for each of the two enantiomers.
-
Enantiomeric Excess (e.e.) Calculation: The enantiomeric excess is calculated using the following formula:
% e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[1]
Method Selection Considerations
-
Resolution (Rs): A higher resolution value (ideally > 1.5) indicates a better separation between the two enantiomer peaks, leading to more accurate quantification.
-
Analysis Time: Shorter analysis times are generally preferred for higher throughput. However, this can sometimes come at the cost of lower resolution.
-
Mobile Phase Compatibility: The chosen mobile phase should be compatible with the chiral stationary phase. For immobilized CSPs like Chiralpak IA, a wider range of solvents can be used, offering greater flexibility in method development.
-
Cost and Availability: The cost and availability of different chiral columns can also be a factor in method selection.
By systematically evaluating different chiral stationary phases and optimizing the mobile phase conditions, a robust and reliable HPLC method can be developed for the accurate determination of the enantiomeric excess of this compound, ensuring the quality and stereochemical purity of this important chiral intermediate.
References
A Comparative Guide to Purity Assessment of (Tetrahydrofuran-3-yl)methanol: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the development and quality control of pharmaceutical intermediates like (Tetrahydrofuran-3-yl)methanol. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their needs.
Introduction to Purity Assessment
This compound is a versatile building block in organic synthesis. Ensuring its purity is paramount to guarantee the desired outcome and safety profile of subsequent reactions and final products. Various analytical techniques can be employed for purity assessment, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of GC-MS, a widely used technique for volatile and semi-volatile compounds, against other common methods such as High-Performance Liquid Chromatography (HPLC).
Data Summary: GC-MS vs. HPLC for Purity Analysis
The following table summarizes the key performance parameters for the analysis of this compound and its potential impurities using GC-MS and HPLC. This data is compiled from analogous analytical methods for similar small, polar molecules, providing a predictive comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity; identification by mass-to-charge ratio. | Separation based on polarity and interaction with stationary phase; detection by UV absorbance. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wider range of compounds, including less volatile and thermally sensitive ones.[1] |
| Typical Purity Results | Purity levels of >98% are routinely achieved for similar compounds.[2] | High purity determination (>99%) is common for pharmaceutical ingredients.[3] |
| Common Impurities | Effective in identifying and quantifying volatile organic impurities such as residual solvents (e.g., methanol, ethyl acetate) and by-products from synthesis.[4] | Capable of separating non-volatile impurities, isomers, and degradation products. |
| Sample Preparation | Simple dilution in a volatile solvent is often sufficient. Derivatization may be needed for non-volatile impurities.[5] | Dissolution in the mobile phase is typical. Filtration is often required. |
| Analysis Time | Generally faster for volatile compounds.[6] | Can have longer run times depending on the separation complexity.[7] |
| Sensitivity | High sensitivity, often in the parts-per-billion (ppb) range.[6] | Sensitivity is detector-dependent, typically in the parts-per-million (ppm) range with a UV detector. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and serve as a strong starting point for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the quantification of this compound and the identification of volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of methanol to prepare a stock solution.
-
Further dilute to a final concentration of approximately 100 µg/mL with methanol for analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the purity determination of this compound and the analysis of non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C8 column (e.g., ALLTIMA C8, 5 µm, 4.6 x 150 mm).[8]
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Logic
To better understand the experimental processes and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Conclusion
Both GC-MS and HPLC are powerful techniques for assessing the purity of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
GC-MS is the method of choice for the rapid screening of volatile impurities and for definitive identification of unknown volatile compounds due to the high specificity of the mass spectrometer.
-
HPLC offers greater versatility for a broader range of potential impurities, including non-volatile and thermally unstable compounds, which might not be amenable to GC analysis.
For comprehensive purity profiling, a combination of both techniques may be most effective. GC-MS can be used to control volatile impurities and residual solvents, while HPLC can be employed to quantify the main component and non-volatile impurities. This orthogonal approach provides a more complete picture of the sample's purity.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 3. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. emerypharma.com [emerypharma.com]
- 6. foodsafety.institute [foodsafety.institute]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of (Tetrahydrofuran-3-yl)methanol
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. (Tetrahydrofuran-3-yl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two prominent synthetic routes to this molecule, offering an objective analysis of their performance based on experimental data.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 3-Furfural | Route 2: Alkylation of Diethyl Malonate |
| Starting Materials | 3-Furfural, Sodium Borohydride, Pd/C catalyst, Hydrogen | Diethyl Malonate, Epichlorohydrin, Sodium Ethoxide, Lithium Aluminum Hydride |
| Number of Steps | 2 | 3 |
| Overall Yield | ~91.5%[1] | Variable, generally lower |
| Purity | High (98.7%)[1] | Purification can be challenging due to byproducts |
| Scalability | High, suitable for industrial production[1] | More complex, potentially challenging to scale up |
| Reagent Safety & Handling | Requires handling of hydrogen gas under pressure. | Involves handling of sodium metal/ethoxide and lithium aluminum hydride, which are highly reactive. |
| Key Advantages | High yield, high purity, shorter route, readily available starting material.[1] | Utilizes common and inexpensive starting materials. |
| Key Disadvantages | Use of pressurized hydrogen requires specialized equipment. | Longer reaction sequence, use of hazardous reagents, and potentially difficult purification.[1] |
Route 1: Reduction of 3-Furfural
This two-step synthesis is a highly efficient method for producing this compound. The process begins with the reduction of the aldehyde group in 3-furfural to form 3-furanmethanol, which is then followed by the catalytic hydrogenation of the furan ring.
Experimental Protocol
Step 1: Synthesis of 3-Furanmethanol
-
In a reaction vessel, dissolve 96 g of 3-furfural in 480 g of tetrahydrofuran (THF).
-
Add 4.8 g of zinc chloride to the solution and stir at room temperature until fully dissolved.
-
Gradually add 136.8 g of sodium borohydride in batches to the mixture.
-
Continue stirring at room temperature for 12 hours.
-
After the reaction is complete, adjust the pH to neutral using a 2 M hydrochloric acid solution.
-
Filter the solid precipitate and wash it twice with 200 mL of THF.
-
Combine the organic layers and concentrate under reduced pressure to obtain 3-furanmethanol.
Step 2: Synthesis of this compound
-
In an intermittent autoclave, combine 98 g of 3-furanmethanol, 490 g of dehydrated ethanol, 3.92 g of Pd/C catalyst, and 4.9 g of triethylamine.
-
Seal the autoclave and purge with nitrogen three times to remove air.
-
Introduce hydrogen gas, maintaining the internal pressure at 3 MPa.
-
Heat the reaction mixture to 140°C and maintain for 4 hours.
-
Cool the system to room temperature and carefully vent the remaining hydrogen.
-
Filter the reaction mixture and neutralize the filtrate with 2 M hydrochloric acid.
-
Filter again and concentrate the ethanol. The resulting crude product is then purified by rectification to yield this compound as a colorless viscous liquid.[1]
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via reduction of 3-furfural.
Route 2: Alkylation of Diethyl Malonate
This classical approach involves the construction of the carbon skeleton through the alkylation of diethyl malonate, followed by reduction and cyclization. While utilizing common laboratory reagents, this route is generally longer and can present purification challenges.
Experimental Protocol
Step 1: Synthesis of Diethyl (2-chloroethyl)malonate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add epichlorohydrin dropwise, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture and filter off the sodium chloride precipitate.
-
Remove the ethanol by distillation under reduced pressure. The crude diethyl (2-chloroethyl)malonate is used in the next step without further purification.
Step 2: Reduction to 2-(2-chloroethyl)propane-1,3-diol
-
In a separate flask, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether.
-
Add the crude diethyl (2-chloroethyl)malonate from the previous step dropwise to the LAH suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude diol.
Step 3: Cyclization to this compound
-
Dissolve the crude 2-(2-chloroethyl)propane-1,3-diol in a suitable solvent such as tetrahydrofuran.
-
Add a base, for example, sodium hydride, in portions to the solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford this compound.
Note: This is a representative protocol. Yields and purities for this route are generally reported to be lower and more variable than Route 1, with the purification of intermediates being a significant challenge.[1]
Signaling Pathway for Route 2
Caption: Reaction pathway for the synthesis of this compound from diethyl malonate.
References
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: (Tetrahydrofuran-3-yl)methanol in Context
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically defined molecules. Chiral alcohols, readily available from the chiral pool or through synthetic methods, represent a significant class of these auxiliaries. This guide provides an objective comparison of the performance of several widely used chiral alcohols in key asymmetric transformations. While established auxiliaries like menthol derivatives and trans-2-phenylcyclohexanol have a wealth of supporting data, this guide also places (Tetrahydrofuran-3-yl)methanol in context, exploring its potential and current applications in the field.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2] The ideal auxiliary is readily available in both enantiomeric forms, easily attached and removed under mild conditions, and provides a high degree of stereocontrol, with the potential for recycling.[2] The diastereomeric products formed through the use of a chiral auxiliary can be separated using standard chromatographic or crystallization techniques. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
This guide focuses on the comparative performance of the following chiral alcohols as auxiliaries in asymmetric synthesis:
-
(-)-Menthol
-
(-)-8-Phenylmenthol
-
(1R,2S)-trans-2-Phenylcyclohexanol
-
This compound
We will examine their efficacy in cornerstone asymmetric reactions: the Diels-Alder reaction, enolate alkylation, and the aldol reaction.
Performance Comparison in Asymmetric Reactions
The effectiveness of a chiral auxiliary is highly dependent on the specific reaction, substrate, and reaction conditions. The following sections provide a comparative overview of the performance of selected chiral alcohols in key asymmetric transformations, supported by experimental data.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings with up to four new stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Table 1: Performance of Chiral Alcohols in the Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (-)-8-Phenylmenthol | Cyclopentadiene | Acrylate | AlCl₃ | Toluene | -78 | 89 | 97 (endo) | [3] |
| (-)-Menthol | Cyclopentadiene | Acrylate | TiCl₄ | CH₂Cl₂ | -78 | ~70 | ~40 (endo) | [3] |
Key Insights: The data clearly demonstrates the superior performance of (-)-8-phenylmenthol over (-)-menthol in directing the stereochemical outcome of the Diels-Alder reaction. The bulky phenyl group in 8-phenylmenthol provides enhanced steric shielding of one face of the dienophile, leading to significantly higher diastereoselectivity.[3] The endo adduct is typically favored in these reactions.
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate
This protocol is a representative procedure for the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and an acrylate ester derived from a chiral alcohol.
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Aluminum chloride (AlCl₃) or Titanium tetrachloride (TiCl₄)
-
Anhydrous toluene or dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried, argon-purged flask, dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene at -78 °C.
-
Add a solution of AlCl₃ (1.1 eq) in toluene dropwise to the reaction mixture.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.[3]
Signaling Pathways and Experimental Workflows
Caption: Asymmetric Diels-Alder reaction workflow.
Asymmetric Enolate Alkylation
The asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of an electrophile to one face of the enolate.
Table 2: Performance of Chiral Alcohols in Asymmetric Enolate Alkylation
| Chiral Auxiliary | Substrate | Base | Electrophile | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (-)-Menthol | Propionate Ester | LDA | Benzyl bromide | -78 | 70-85 | 80-90 | [4] |
| (1R,2S)-trans-2-Phenylcyclohexanol | Propionate Ester | LDA | Methyl iodide | -78 | ~85 | >95 | [5] |
Key Insights: Both (-)-menthol and (1R,2S)-trans-2-phenylcyclohexanol are effective chiral auxiliaries for diastereoselective alkylations. The rigid cyclohexane backbone in both auxiliaries provides a well-defined steric environment that effectively shields one face of the enolate. (1R,2S)-trans-2-Phenylcyclohexanol often provides higher levels of diastereoselectivity due to the additional steric bulk and potential π-stacking interactions of the phenyl group.
Protocol 2: Asymmetric Alkylation of a (-)-Menthyl Ester
This protocol describes a typical procedure for the diastereoselective alkylation of an enolate derived from a (-)-menthyl ester.
Materials:
-
(-)-Menthyl propionate
-
Lithium diisopropylamide (LDA) solution
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) to generate LDA in situ. Stir for 30 minutes at -78 °C.
-
Add a solution of (-)-menthyl propionate (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.
-
Purify the product by flash column chromatography.[4]
Caption: Asymmetric alkylation experimental workflow.
This compound: An Emerging Chiral Building Block
The tetrahydrofuran motif is a privileged scaffold found in numerous natural products and pharmaceuticals.[6][7] The synthesis of enantiomerically enriched tetrahydrofuran derivatives is therefore of significant interest. This compound, available in both enantiomeric forms, serves as a valuable chiral building block for the synthesis of more complex tetrahydrofuran-containing molecules.[8][9]
Potential as a Chiral Auxiliary:
The chiral center and the cyclic ether structure of this compound suggest its potential as a chiral auxiliary. The tetrahydrofuran ring can provide a rigid conformational scaffold, and the lone pairs on the ether oxygen could participate in chelation to a Lewis acid, potentially influencing the stereochemical outcome of a reaction. However, the lack of a bulky substituent comparable to the phenyl group in 8-phenylmenthol or trans-2-phenylcyclohexanol may limit its ability to induce high levels of diastereoselectivity in reactions like the Diels-Alder or enolate alkylation.
Current Applications:
The primary application of chiral this compound and its derivatives is in the construction of substituted tetrahydrofurans. For instance, it can be a starting material for the synthesis of 2,5-disubstituted tetrahydrofurans, which are key structural motifs in various biologically active compounds.[7]
Future Outlook:
Further research is required to fully evaluate the potential of this compound as a chiral auxiliary in a broader range of asymmetric transformations. Direct comparative studies with established auxiliaries would be invaluable in determining its practical utility for controlling stereochemistry in complex molecule synthesis.
Conclusion
This guide has provided a comparative overview of the performance of several chiral alcohols as auxiliaries in asymmetric synthesis. Established auxiliaries such as (-)-menthol, (-)-8-phenylmenthol, and (1R,2S)-trans-2-phenylcyclohexanol have demonstrated high efficacy in controlling the stereochemistry of Diels-Alder and alkylation reactions, with a wealth of supporting experimental data.
While this compound's role as a traditional chiral auxiliary is not as well-documented, it stands as a valuable chiral building block for the synthesis of enantiomerically enriched tetrahydrofuran derivatives. Its potential for broader application in asymmetric synthesis remains an area ripe for exploration by the scientific community. The choice of a chiral auxiliary will always be context-dependent, and a thorough understanding of the strengths and limitations of each class of auxiliary is crucial for the successful design and execution of stereoselective syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. york.ac.uk [york.ac.uk]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Showdown: A Comparative Guide to Synthesized vs. Commercial (Tetrahydrofuran-3-yl)methanol
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of commercially available (Tetrahydrofuran-3-yl)methanol against a synthetically prepared equivalent. By presenting key experimental data and protocols, this document aims to offer a clear benchmark for quality assessment.
This compound is a valuable building block in medicinal chemistry and materials science. While commercial sources provide convenient access to this reagent, in-house synthesis is often undertaken for various reasons, including cost-effectiveness and the need for isotopic labeling. This guide delves into the spectroscopic nuances that differentiate a synthesized batch from a commercial standard, focusing on potential impurities arising from a common synthetic route.
Executive Summary of Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The "Commercial Standard" represents a highly pure sample, with spectral characteristics sourced from peer-reviewed literature, serving as a benchmark. The "Synthesized Sample" data includes potential impurity signals that may arise from the common synthesis involving the reduction of 3-furancarboxylic acid or 3-furfural followed by catalytic hydrogenation.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Assignment | Commercial Standard (δ, ppm) | Synthesized Sample (δ, ppm) | Multiplicity | Notes on Potential Impurities |
| -OH | ~1.7-2.0 | ~1.7-2.0 | br s | Broad singlet, chemical shift can vary with concentration and residual water. |
| H4 (THF ring) | ~1.85-2.15 | ~1.85-2.15 | m | |
| H3 (THF ring) | ~2.45-2.60 | ~2.45-2.60 | m | |
| -CH₂OH | ~3.55-3.70 | ~3.55-3.70 | m | |
| H2, H5 (THF ring) | ~3.65-3.90 | ~3.65-3.90 | m | |
| 3-Furanmethanol | - | ~4.58 (s, -CH₂OH), ~6.38 (m, furan H), ~7.37 (m, furan H) | s, m | Signals from unreacted intermediate. |
| Residual Solvents (e.g., Ethanol) | - | ~1.25 (t), ~3.72 (q) | t, q | From reduction or workup steps. |
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Assignment | Commercial Standard (δ, ppm) | Synthesized Sample (δ, ppm) | Notes on Potential Impurities |
| C4 (THF ring) | ~30.0 | ~30.0 | |
| C3 (THF ring) | ~42.5 | ~42.5 | |
| -CH₂OH | ~65.0 | ~65.0 | |
| C2, C5 (THF ring) | ~68.0, ~72.0 | ~68.0, ~72.0 | |
| 3-Furanmethanol | - | ~57.2 (-CH₂OH), ~109.4, ~125.6, ~140.8, ~143.2 (furan carbons) | Signals from unreacted intermediate. |
Table 3: IR Data Comparison (Liquid Film)
| Assignment | Commercial Standard (cm⁻¹) | Synthesized Sample (cm⁻¹) | Functional Group | Notes on Potential Impurities |
| O-H stretch | ~3350 (broad) | ~3350 (broad) | Alcohol | |
| C-H stretch | ~2850-2950 | ~2850-2950 | Alkane | |
| C-O stretch | ~1050 | ~1050 | Ether/Alcohol | |
| C=C stretch (furan) | - | ~1500-1600 | Aromatic | Indicates presence of 3-furanmethanol intermediate. |
Experimental Protocols
To ensure accurate and reproducible data, the following experimental protocols are recommended for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify any impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Pulse Sequence: Standard single-pulse (zg30)
-
Acquisition Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Temperature: 298 K
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid): Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Apply a small drop of the neat this compound sample directly onto the crystal.
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer with a Universal ATR (UATR) accessory.
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32
-
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of synthesized versus commercial this compound.
Conclusion
The spectroscopic data presented provides a robust framework for the quality control of this compound. While a well-executed synthesis can yield a product of comparable quality to commercial offerings, the potential for residual starting materials, intermediates, and solvents necessitates careful spectroscopic verification. By adhering to the outlined protocols and comparing the resulting spectra to the provided benchmarks, researchers can confidently assess the purity of their this compound, ensuring the reliability of their subsequent experimental work.
Validating the Structure of (Tetrahydrofuran-3-yl)methanol Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In the synthesis of novel compounds, such as derivatives of (Tetrahydrofuran-3-yl)methanol, confirming the expected connectivity and stereochemistry is paramount. While various analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and indispensable tool for detailed structural elucidation in solution.[1][2][3]
This guide provides an objective comparison of 2D NMR with alternative analytical methods, supported by illustrative experimental data for the structural validation of a representative this compound derivative. Detailed experimental protocols for key 2D NMR experiments are also presented.
2D NMR vs. Alternative Structural Validation Methods
The choice of an analytical technique for structure validation depends on the specific information required, the nature of the sample, and the available instrumentation. Here, we compare 2D NMR with other common methods: 1D NMR, Mass Spectrometry, and X-ray Crystallography.[1]
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[1][2] | Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.[1] | Molecular weight, elemental composition, and fragmentation patterns.[1] | Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[1] |
| Sample Requirements | Milligram quantities dissolved in a suitable deuterated solvent. | Milligram quantities dissolved in a suitable deuterated solvent. | Microgram to nanogram quantities, sample can be solid, liquid, or in solution. | A suitable single crystal of the compound. |
| Advantages | Provides unambiguous connectivity information, applicable to a wide range of molecules in their native solution state.[1] | Relatively quick to acquire, provides essential information for initial characterization.[3] | High sensitivity, provides accurate molecular weight and formula. | Provides the most precise and complete 3D structure.[1] |
| Limitations | Can be time-consuming to acquire and interpret, lower sensitivity compared to MS.[4] | Spectral overlap in complex molecules can make interpretation difficult or impossible.[2][5] | Does not provide direct information on atom connectivity or stereochemistry. | Crystal growth can be a significant bottleneck, structure may not represent the solution-state conformation. |
Structural Elucidation of a this compound Derivative using 2D NMR
To illustrate the power of 2D NMR, we will consider a hypothetical derivative: This compound . The following tables present simulated ¹H and ¹³C NMR data, along with the correlations expected in COSY, HSQC, and HMBC spectra.
Structure:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1' (CH₂) | 3.65 | dd | 2H | 65.2 |
| 2 (CH₂) | 3.80 | m | 2H | 68.5 |
| 3 (CH) | 2.50 | m | 1H | 42.1 |
| 4 (CH₂) | 1.95 | m | 2H | 30.8 |
| 5 (CH₂) | 3.90 | m | 2H | 72.3 |
| OH | 1.80 | t | 1H | - |
Note: This data is hypothetical and for illustrative purposes.
Table 2: Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlation Type | Key Cross-Peaks (¹H - ¹H or ¹H - ¹³C) | Interpretation |
| COSY | ¹H - ¹H Coupling | δ 3.65 (H-1') - δ 2.50 (H-3)δ 2.50 (H-3) - δ 1.95 (H-4)δ 2.50 (H-3) - δ 3.80 (H-2) | Establishes the proton coupling network, showing which protons are adjacent to each other. For example, the protons of the hydroxymethyl group (H-1') are coupled to the proton at position 3 (H-3).[2][3] |
| HSQC | ¹H - ¹³C (1-bond) | δ 3.65 (H-1') - δ 65.2 (C-1')δ 3.80 (H-2) - δ 68.5 (C-2)δ 2.50 (H-3) - δ 42.1 (C-3)δ 1.95 (H-4) - δ 30.8 (C-4)δ 3.90 (H-5) - δ 72.3 (C-5) | Directly correlates each proton to the carbon atom it is attached to, allowing for the assignment of carbon signals based on their attached protons.[6][7] |
| HMBC | ¹H - ¹³C (2-3 bonds) | δ 3.65 (H-1') - δ 42.1 (C-3)δ 1.95 (H-4) - δ 42.1 (C-3)δ 1.95 (H-4) - δ 68.5 (C-2)δ 3.90 (H-5) - δ 42.1 (C-3) | Reveals longer-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and connecting different spin systems. For instance, the correlation between the hydroxymethyl protons (H-1') and the carbon at position 3 (C-3) confirms the attachment of the methanol group to the tetrahydrofuran ring at this position.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are typical experimental protocols for the acquisition of 2D NMR spectra for a small organic molecule like a this compound derivative.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
2. 2D NMR Data Acquisition: All spectra would be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) experiment is performed to identify ¹H-¹H spin-spin couplings.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-selected HSQC experiment is used to correlate protons to their directly attached carbons.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is performed to observe long-range (typically 2-3 bond) ¹H-¹³C correlations. The long-range coupling delay is optimized for J-couplings of 8-10 Hz.[6][8]
Visualizing the Workflow and Logic
To better understand the process of 2D NMR-based structure validation, the following diagrams illustrate the experimental workflow and the logical relationships between the different NMR experiments.
References
- 1. rsc.org [rsc.org]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Performance comparison of different catalysts for (Tetrahydrofuran-3-yl)methanol synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of (Tetrahydrofuran-3-yl)methanol, a valuable building block in medicinal chemistry and materials science, relies heavily on the catalytic hydrogenation of a suitable furan precursor, typically 3-furanmethanol. The choice of catalyst is paramount in achieving high yield and selectivity under optimized reaction conditions. This guide provides a comparative overview of various catalysts employed for this transformation, supported by experimental data and detailed protocols to aid in catalyst selection and process development.
Performance Comparison of Catalysts
The selection of a catalyst for the hydrogenation of 3-furanmethanol to this compound involves a trade-off between activity, selectivity, cost, and catalyst stability. Noble metal catalysts, such as Palladium on carbon (Pd/C), are highly effective but can be expensive. Non-noble metal catalysts, like Raney Nickel, offer a cost-effective alternative, though they may require harsher reaction conditions.
| Catalyst | Support | Precursor | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Solvent | Reference |
| Pd/C | Carbon | 3-Furanmethanol | 94.8 | >98 | 140 | 3 | 4 | Ethanol | [CN102241649A] |
| Raney Ni | - | 3-Furanmethanol | ~90-95 (estimated) | High | 100-150 | 5-10 | 4-8 | Methanol/Ethanol | General Literature |
| Ru/C | Carbon | 3-Furanmethanol | ~85-95 (estimated) | High | 100-130 | 3-5 | 3-6 | Water/Ethanol | General Literature |
| Pt/C | Carbon | 3-Furanmethanol | ~90-98 (estimated) | High | 80-120 | 2-4 | 4-8 | Ethanol | General Literature |
| Ni-Pd/SiO₂ | Silica | Furan Derivatives | High | High | 40-80 | 8 | 2-4 | Various | [1] |
Note: Data for catalysts other than Pd/C are estimated based on their performance in the hydrogenation of similar furanic compounds, as direct comparative studies for this compound are limited in publicly available literature.
Experimental Protocols
Reproducibility in catalytic studies is contingent on detailed and consistent experimental procedures. Below are generalized protocols for the synthesis of this compound using common heterogeneous catalysts in a batch reactor.
General Procedure for Catalytic Hydrogenation in a Batch Reactor
1. Catalyst Preparation and Activation (if required):
-
Pd/C, Pt/C, Ru/C: These catalysts are often purchased pre-activated. If not, they are typically reduced under a hydrogen flow at elevated temperatures according to the manufacturer's instructions.
-
Raney Nickel: Prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. The resulting activated catalyst is a fine, pyrophoric powder and must be kept wet with a solvent (e.g., water or ethanol) at all times.
2. Hydrogenation Reaction:
-
The batch reactor (autoclave) is thoroughly cleaned and dried.
-
The catalyst (e.g., 5 mol% Pd/C relative to the substrate) and the solvent (e.g., ethanol) are charged into the reactor under an inert atmosphere (e.g., argon or nitrogen).
-
The precursor, 3-furanmethanol, is then added to the reactor.
-
The reactor is sealed and purged several times with hydrogen gas to remove the inert atmosphere.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 3 MPa) and heated to the target temperature (e.g., 140°C) with constant stirring.
-
The reaction is monitored by taking samples periodically and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
3. Product Isolation and Analysis:
-
The reaction mixture is filtered to remove the solid catalyst. Caution: The catalyst, especially after the reaction, can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the reaction solvent and kept wet.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by distillation under reduced pressure to yield pure this compound.
-
The purity and identity of the final product are confirmed by GC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Visualizing the Synthesis and Experimental Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the synthesis pathway and the general experimental workflow.
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for catalytic hydrogenation.
References
A Comparative Guide to the Reactivity of Furan-Based Methanols
For researchers, scientists, and drug development professionals, furan-based methanols represent a versatile class of bio-derived platform chemicals. Their inherent reactivity, stemming from the electron-rich furan ring and the functional hydroxymethyl group, makes them valuable starting materials in the synthesis of pharmaceuticals and other fine chemicals. However, the position of the hydroxymethyl group and the nature of other substituents on the furan ring profoundly influence their chemical behavior. This guide provides a comparative analysis of the reactivity of key furan-based methanols in fundamental organic transformations, supported by available data and detailed experimental protocols for comparative assessment.
Comparative Reactivity Overview
The reactivity of furan-based methanols is primarily dictated by the electronic properties of the furan ring and the stability of reaction intermediates. The following sections compare the behavior of 2-furanmethanol (furfuryl alcohol), 3-furanmethanol, and substituted 2-furanmethanols in three key reaction types: Diels-Alder cycloaddition, oxidation, and acid-catalyzed polymerization.
Table 1: Comparative Reactivity of Furan-Based Methanols
| Furan-Based Methanol | Diels-Alder Reactivity (with Maleic Anhydride) | Oxidation to Aldehyde (e.g., with PCC) | Acid-Catalyzed Polymerization | Key Observations |
| 2-Furanmethanol | Moderate; kinetic data available.[1] | Prone to polymerization under certain oxidative conditions.[1] | Readily undergoes polymerization to form poly(furfuryl alcohol) resins.[1] | The proximity of the hydroxymethyl group to the ring oxygen influences carbocation stability, promoting polymerization. |
| 3-Furanmethanol | Higher (computationally predicted lower activation energy).[1] | Readily oxidized to furan-3-carboxaldehyde.[1] | Significantly less prone to polymerization compared to the 2-isomer.[1] | The position of the hydroxymethyl group leads to a more stable intermediate, disfavoring polymerization.[1] |
| 5-Methyl-2-furanmethanol | Higher than 2-furanmethanol due to the electron-donating methyl group. | Susceptible to oxidation. | Expected to be highly reactive towards polymerization. | The electron-donating group at the 5-position enhances the reactivity of the furan ring. |
| 5-tert-Butyl-2-furanmethanol | Steric hindrance from the tert-butyl group may influence the reaction rate and stereoselectivity. | Susceptible to oxidation. | Polymerization is likely, but the bulky substituent may affect the polymer structure. | The bulky tert-butyl group can sterically hinder the approach of reactants. |
In-Depth Reactivity Analysis
Diels-Alder Cycloaddition
The furan ring can act as a diene in [4+2] cycloaddition reactions, a powerful tool for constructing six-membered rings. The reactivity is highly dependent on the electronic nature of the furan ring.
-
2-Furanmethanol vs. 3-Furanmethanol : Computational studies suggest that 3-substituted furans, such as 3-furanmethanol, have a lower activation energy barrier in Diels-Alder reactions with dienophiles like maleic anhydride compared to their 2-substituted counterparts.[1] This indicates that 3-furanmethanol is likely the more reactive diene.[1] For 2-furanmethanol, the reaction with maleic anhydride has been shown to be significantly enhanced in supercritical carbon dioxide compared to conventional organic solvents.
-
Substituent Effects : Electron-donating groups on the furan ring increase its electron density, thereby enhancing its reactivity as a diene. Consequently, 5-methyl-2-furanmethanol is expected to be more reactive than 2-furanmethanol. Conversely, bulky substituents like a tert-butyl group may introduce steric hindrance, potentially slowing the reaction rate.
Oxidation
The primary alcohol functionality of furan-based methanols can be oxidized to the corresponding aldehydes, which are valuable synthetic intermediates.
-
2-Furanmethanol vs. 3-Furanmethanol : Both isomers can be oxidized. However, 2-furanmethanol is more susceptible to acid-catalyzed polymerization, which can be a significant side reaction under certain oxidative conditions, particularly with acidic oxidizing agents.[1] The use of neutral or buffered oxidizing agents is therefore recommended for the synthesis of furfural from 2-furanmethanol.[1] 3-Furanmethanol is more stable under acidic conditions and can be readily oxidized to furan-3-carboxaldehyde.[1]
Acid-Catalyzed Polymerization
A defining characteristic of many furan-based methanols is their propensity to polymerize in the presence of acid.
-
2-Furanmethanol vs. 3-Furanmethanol : A significant difference in reactivity is observed under acidic conditions. 2-Furanmethanol readily undergoes acid-catalyzed polymerization to yield a dark resin known as poly(furfuryl alcohol).[1] This reaction is a cornerstone of furan chemistry. In contrast, 3-furanmethanol is considerably more stable in acidic media and is much less prone to polymerization.[1] This enhanced stability is attributed to the less favorable formation of a carbocation intermediate.[1]
-
Substituted 2-Furanmethanols : Electron-donating substituents at the 5-position are expected to increase the rate of polymerization due to the enhanced stabilization of the carbocation intermediate.
Experimental Protocols
The following are detailed methodologies for conducting comparative studies on the reactivity of furan-based methanols.
Protocol 1: Comparative Oxidation of Furan-Based Methanols to Aldehydes
Objective: To compare the yield of aldehyde formation from the oxidation of different furan-based methanols under identical conditions.
Materials:
-
2-Furanmethanol
-
3-Furanmethanol
-
5-Methyl-2-furanmethanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Internal standard (e.g., dodecane)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Set up parallel reactions for each furan-based methanol.
-
In a round-bottom flask under an inert atmosphere, dissolve one of the furan-based methanols (e.g., 1 mmol) and a known amount of the internal standard in anhydrous DCM (10 mL).
-
Add PCC (1.5 mmol) to the solution in one portion while stirring at room temperature.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes) and analyzing them by GC-MS.
-
Upon completion (as determined by the consumption of the starting material), quench the reaction by diluting with diethyl ether and filtering the mixture through a short pad of silica gel.
-
Analyze the final product mixture by GC-MS to determine the yield of the corresponding aldehyde relative to the internal standard.
-
Compare the reaction rates and final yields for each of the furan-based methanols.
Protocol 2: Comparative Diels-Alder Reaction Kinetics using NMR Spectroscopy
Objective: To determine and compare the rate constants for the Diels-Alder reaction of different furan-based methanols with a dienophile.
Materials:
-
2-Furanmethanol
-
3-Furanmethanol
-
5-Methyl-2-furanmethanol
-
Maleic anhydride
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Prepare separate NMR tubes for each furan-based methanol.
-
In each NMR tube, dissolve the furan-based methanol (e.g., 0.1 M) and maleic anhydride (0.1 M) in the chosen deuterated solvent at a controlled temperature.
-
Acquire an initial ¹H NMR spectrum immediately after mixing.
-
Set up the NMR spectrometer to automatically acquire spectra at regular time intervals.[2][3]
-
Process the spectra and integrate the signals corresponding to the reactants and the Diels-Alder adducts.
-
Plot the concentration of the reactants versus time to determine the reaction kinetics and calculate the rate constant for each reaction.
-
Compare the determined rate constants to assess the relative reactivity of the furan-based methanols.
Protocol 3: Comparative Study of Acid-Catalyzed Polymerization
Objective: To compare the rate of polymerization of different furan-based methanols under acidic conditions.
Materials:
-
2-Furanmethanol
-
3-Furanmethanol
-
5-Methyl-2-furanmethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Solvent (e.g., water or an organic solvent)
-
Method for monitoring monomer consumption (e.g., GC, HPLC, or in-situ NMR)[4]
Procedure:
-
Set up parallel reactions in a temperature-controlled reactor.
-
For each reaction, dissolve the furan-based methanol (e.g., 1 M) in the chosen solvent.
-
Initiate the polymerization by adding a catalytic amount of the acid.
-
Monitor the disappearance of the monomer over time by taking samples at regular intervals and analyzing them by a suitable chromatographic method or by using an in-situ monitoring technique like NMR.
-
Plot the concentration of the monomer as a function of time for each reaction.
-
Compare the initial rates of polymerization to determine the relative reactivity of the furan-based methanols.
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows discussed in this guide.
Caption: Comparative Diels-Alder reaction pathways.
References
Cross-Validation of Analytical Methods for the Quantification of (Tetrahydrofuran-3-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of (Tetrahydrofuran-3-yl)methanol, a key chemical intermediate, is crucial for ensuring the quality and consistency of pharmaceutical manufacturing processes. The selection of an appropriate analytical technique is paramount and often depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides a comprehensive comparison of three common analytical methods applicable to the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy.
While specific cross-validation data for this compound is not extensively available in published literature, this guide draws upon validated methods for analogous compounds, such as tetrahydrofuran and methanol, to provide a robust framework for method selection and cross-validation.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of GC-FID, HPLC-UV, and ¹H-NMR for the analysis of small organic molecules like this compound. This allows for a direct comparison of their linearity, sensitivity, accuracy, and precision.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. | Separation based on polarity and interaction with a stationary phase, followed by detection via UV absorbance. | Quantification based on the resonance of protons in a magnetic field, providing structural information and relative concentration. |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng to µg/mL | ng/mL to µg/mL | ~0.01% (relative to analyte) |
| Limit of Quantification (LOQ) | Low µg/mL | µg/mL | ~0.05% (relative to analyte) |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% (with internal standard) |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Sample Throughput | High | High | Moderate |
| Strengths | High sensitivity for volatile compounds, robust, and widely available. | Versatile for a wide range of compounds, good for non-volatile analytes. | Provides structural confirmation, requires minimal sample preparation, non-destructive. |
| Limitations | Requires volatile and thermally stable analytes. | Requires a UV chromophore for sensitive detection. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for GC-FID, HPLC-UV, and ¹H-NMR.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is highly suitable for the quantification of volatile organic compounds like this compound.
-
Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).[1]
-
Sample Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[1]
-
Create a series of calibration standards by serially diluting the stock solution.
-
For sample analysis, accurately weigh the sample and dissolve it in the chosen solvent to a known volume.
-
-
GC Conditions :
-
Carrier Gas : Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Injector Temperature : 230 °C.[2]
-
Oven Temperature Program : Initial temperature of 40°C held for 5 minutes, ramped to 225°C at a rate of 30°C/min, and held for 10 minutes.[1]
-
Detector Temperature : 250 °C.[2]
-
Injection Volume : 1 µL.[2]
-
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
While this compound lacks a strong chromophore, it can be detected at low UV wavelengths. This method is advantageous for non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Sample Preparation :
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate calibration standards through serial dilution.
-
Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions :
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 21:79 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
-
Quantification : Create a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration in the samples based on the standard curve.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful tool for both identification and quantification, especially when using an internal standard.[3]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Sample Preparation :
-
Accurately weigh a known amount of the sample into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known concentration of an internal standard (e.g., maleic acid or dimethyl sulfone).[5] The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
-
NMR Parameters :
-
Quantification :
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) where N_protons is the number of protons giving rise to the integrated signal, and IS refers to the internal standard.
-
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable results for the same sample, which is a critical step in method transfer or when using multiple techniques within a study.[6]
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for the quantification of this compound. The choice of method should be based on the specific requirements of the analysis, and a thorough validation should be performed according to ICH guidelines to ensure reliable and accurate results.
References
- 1. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 2. ispub.com [ispub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
(Tetrahydrofuran-3-yl)methanol: A Comparative Guide to its Efficacy as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of (Tetrahydrofuran-3-yl)methanol's performance in asymmetric synthesis, benchmarked against alternative chiral precursors. This guide presents supporting experimental data, detailed protocols, and visual workflows to inform the selection of optimal synthetic strategies.
This compound and its enantiopure forms, (R)- and (S)-(Tetrahydrofuran-3-yl)methanol, are versatile chiral building blocks in organic synthesis. Their utility stems from the embedded chiral center within the stable tetrahydrofuran (THF) ring, a common motif in numerous biologically active molecules and pharmaceuticals. This guide provides a comparative analysis of the efficacy of this compound as a chiral synthon, primarily focusing on its application in the synthesis of chiral 3-substituted tetrahydrofurans. Its performance is benchmarked against a common alternative strategy: the use of precursors from the "chiral pool," such as L-malic acid.
Performance Comparison: Direct Utilization vs. Chiral Pool Synthesis
The selection of a chiral building block is a critical decision in the design of an asymmetric synthesis. Key factors include availability, cost, and the efficiency with which the desired stereochemistry can be introduced and maintained. Here, we compare two primary strategies for the synthesis of a key chiral intermediate, (S)-3-hydroxytetrahydrofuran:
-
Direct Functionalization: This approach utilizes an existing chiral building block, such as (S)-(Tetrahydrofuran-3-yl)methanol, and modifies it to achieve the target structure. A common transformation is the Mitsunobu reaction, which allows for the introduction of a variety of nucleophiles with inversion of stereochemistry.
-
Chiral Pool Synthesis: This strategy employs readily available and inexpensive enantiopure natural products as starting materials. For the synthesis of (S)-3-hydroxytetrahydrofuran, L-malic acid is a common choice. The synthesis involves a series of transformations to construct the chiral tetrahydrofuran ring from the acyclic precursor.
The following table summarizes the quantitative data for the synthesis of (S)-3-hydroxytetrahydrofuran via these two distinct pathways.
| Parameter | Direct Functionalization via Mitsunobu Reaction | Chiral Pool Synthesis from L-Malic Acid |
| Chiral Starting Material | (R)-(Tetrahydrofuran-3-yl)methanol | L-Malic Acid |
| Key Transformation | Mitsunobu Reaction (Inversion of Stereocenter) | Reduction and Cyclization |
| Overall Yield | Typically 60-80% for the Mitsunobu step | ~39% over two steps (esterification and reduction/cyclization)[1] |
| Enantiomeric Excess (e.e.) | High (typically >99%), dependent on the purity of the starting material | High (>99%), chirality derived from the natural starting material[2] |
| Number of Steps | Fewer steps if the desired substituent is introduced directly | Multiple steps (esterification, reduction, cyclization)[1][3] |
| Reagent Considerations | Use of triphenylphosphine and azodicarboxylates (e.g., DEAD, DIAD) | Use of reducing agents (e.g., sodium borohydride, lithium aluminium hydride) and acids for cyclization[1][3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid (Chiral Pool Approach)
This protocol involves a two-step process starting with the esterification of L-malic acid, followed by reduction and in-situ cyclization.
Step 1: Preparation of Dimethyl L-malate [3]
-
In a reaction flask, dissolve 30g (0.224 mol) of L-malic acid in 90 ml of methanol.
-
Cool the solution to -10°C.
-
Slowly add 39 ml (0.55 mol) of thionyl chloride dropwise over 1.5 hours, maintaining the temperature below 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Heat the mixture to reflux for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add a 20% sodium carbonate solution to adjust the pH to 7.
-
Extract the product with ethyl acetate (3 x 100 ml).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil (Yield: 93%).
Step 2: Preparation of (S)-3-Hydroxytetrahydrofuran [1]
-
To the crude dimethyl L-malate from the previous step, add 2g (0.01 mol) of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to 180°C.
-
The product, (S)-3-hydroxytetrahydrofuran, is collected by fractional distillation under reduced pressure (87°C / 22 mmHg) as a yellow oily liquid (Two-step yield: 39%).
Protocol 2: Synthesis of a Chiral 3-Substituted Tetrahydrofuran via Mitsunobu Reaction (Direct Functionalization Approach)
This protocol provides a general procedure for the Mitsunobu reaction on a chiral secondary alcohol, such as (R)-(Tetrahydrofuran-3-yl)methanol, to introduce a nucleophile with inversion of configuration, yielding the corresponding (S)-substituted tetrahydrofuran.
General Procedure for Mitsunobu Reaction [4][5]
-
Dissolve the chiral alcohol (e.g., (R)-(Tetrahydrofuran-3-yl)methanol) (1.0 eq.), the acidic nucleophile (e.g., a carboxylic acid or phthalimide) (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired inverted product.
Mandatory Visualizations
References
- 1. CN100441573C - A kind of method of synthesizing S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 2. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of (Tetrahydrofuran-3-yl)methanol: A Guide for Laboratory Professionals
For immediate release – Proper management and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and protecting the environment. This guide provides essential, step-by-step procedures for the safe disposal of (Tetrahydrofuran-3-yl)methanol (CAS RN: 15833-61-1), a heterocyclic building block utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's potential hazards.
This compound is classified as a hazardous substance, being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Due to its structural similarity to tetrahydrofuran (THF), it should be treated as a potential peroxide-former.[2][3] Peroxide-forming chemicals can form shock-sensitive and explosive peroxide crystals over time, especially when exposed to air and light.[2][3] Therefore, meticulous handling and disposal are not just recommended but essential for laboratory safety.
Key Safety and Disposal Information
A comprehensive understanding of the chemical's properties is the first line of defense in safe laboratory practices. The following table summarizes key quantitative data for this compound and its parent compound, Tetrahydrofuran, for comparative purposes.
| Property | This compound | Tetrahydrofuran (for comparison) |
| CAS Number | 15833-61-1 | 109-99-9[4][5] |
| Molecular Formula | C5H10O2 | C4H8O |
| Molecular Weight | 102.13 g/mol [1] | 72.11 g/mol |
| Boiling Point | 76-77 °C at 4 mm Hg[6] | 66 °C |
| Density | 1.061 g/mL at 25 °C[6] | 0.889 g/mL at 20 °C |
| Flash Point | 98 °C (208 °F)[6] | -14.5 °C (6 °F) |
| Acute Toxicity (Oral) | Harmful if swallowed[1] | LD50 Oral - Rat - 1,650 mg/kg[5] |
| Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation[1] | Causes serious eye irritation, May cause respiratory irritation, Suspected of causing cancer[7][8] |
Experimental Protocols for Safe Handling and Storage
To mitigate the risks associated with this compound, particularly the potential for peroxide formation, the following protocols must be strictly followed:
Receiving and Labeling:
-
Upon receipt, immediately label the container with the date it was received.
-
When the container is first opened, label it with the date of opening.[4]
-
It is recommended to use peroxide-forming chemical labels that are clearly visible.
Storage:
-
Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][9]
-
Keep the container tightly closed to minimize exposure to air and moisture.[8]
-
Store in a flammable liquids storage cabinet.
-
Avoid exposure to light.
Peroxide Detection:
-
Due to the risk of peroxide formation, it is crucial to periodically test for peroxides, especially for containers that have been open for an extended period (e.g., more than 3-6 months).[10]
-
Use peroxide test strips to check the concentration of peroxides.
-
Crucially, if solid crystals are observed in the liquid or around the cap, do not attempt to open or move the container. [4] This indicates the potential presence of highly explosive peroxide crystals. In such a scenario, the area should be secured, and your institution's Environmental Health and Safety (EHS) department must be contacted immediately.
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or discarded with regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with incompatible waste streams.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[9]
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.
-
-
Arranging for Disposal:
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound [oakwoodchemical.com]
- 2. sfasu.edu [sfasu.edu]
- 3. louisville.edu [louisville.edu]
- 4. fishersci.com [fishersci.com]
- 5. Tetrahydrofuran - IDLH | NIOSH | CDC [cdc.gov]
- 6. lookchem.com [lookchem.com]
- 7. gjchemical.com [gjchemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ehs.mit.edu [ehs.mit.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
